o,p-Xylene
Description
Properties
CAS No. |
136777-61-2 |
|---|---|
Molecular Formula |
C12H15BO3 |
Synonyms |
o,p-Xylene |
Origin of Product |
United States |
Advanced Synthetic Methodologies for O,p Xylene Production
Catalytic Pathways for Xylene Isomerization and Disproportionation
Xylene isomerization and disproportionation are two primary reactions involved in the production of o,p-xylene (B151628) from mixed C8 aromatics, which often include ethylbenzene (B125841) (EB) in addition to the xylene isomers rsc.org. These reactions are predominantly catalyzed by acidic sites, particularly Brønsted acid sites rsc.orgcsic.esresearchgate.net. Isomerization interconverts the xylene isomers (o-xylene, m-xylene (B151644), p-xylene) to reach thermodynamic equilibrium, while disproportionation leads to the formation of lighter (e.g., toluene (B28343), benzene) and heavier (e.g., trimethylbenzenes) aromatic byproducts csic.esresearchgate.netuni-stuttgart.depsu.edu.
Heterogeneous Catalysis in o,p-Xylene Synthesis
Heterogeneous catalysts, particularly zeolites, are widely employed in the industrial production of xylenes (B1142099) due to their shape selectivity, thermal stability, and tunable acidity rsc.orgbcrec.id.
Zeolites, especially ZSM-5 (MFI-type) and Beta (BEA-type), are prominent catalysts for xylene isomerization and disproportionation csic.esacs.orgacs.org.
ZSM-5 Zeolite: ZSM-5 is highly regarded for its activity and shape selectivity in xylene isomerization, typically performed in the gas phase at high temperatures csic.esbcrec.idacs.org. Its medium-pore structure (10-ring channels) facilitates the unimolecular mechanism of xylene isomerization via 1,2-methyl shifts in benzenium-ion intermediates researchgate.netacs.orgosti.gov. The catalytic activity of ZSM-5 is influenced by the concentration of reactants on the acid sites, which is affected by diffusion within its channels acs.org. The Si/Al ratio in ZSM-5 zeolites is a critical factor, with optimal isomerization activity observed for Si/Al ratios between 10 and 30 acs.org. Higher Si/Al ratios (e.g., above 40) can enable the disproportionation pathway acs.org.
Research Findings: Studies have shown that hierarchical mesoporous ZSM-5 zeolites, prepared via methods like steam-assisted crystallization or soft-templating with organosilane surfactants, exhibit higher o-xylene (B151617) conversion compared to conventional microporous ZSM-5 due to reduced diffusion limitations bcrec.idbcrec.idrsc.org. For instance, a hierarchical mesoporous ZSM-5 catalyst achieved an o-xylene conversion of 51.6%, p-xylene yield of 11.6%, and p-xylene selectivity of 22.4% at 500 °C, demonstrating superb operational stability over 50 hours bcrec.id. Nano-ZSM-5 zeolites, with crystallite sizes around 20 nm, have also shown superior catalytic performance in liquid-phase xylene isomerization due to improved dispersibility, high specific surface area (420 m²/g), and mesoporous volume (0.57 cm³/g) rsc.org.
Table 1: Catalytic Performance of Hierarchical Mesoporous ZSM-5 in o-Xylene Isomerization bcrec.id
| Catalyst Type | Temperature (°C) | o-Xylene Conversion (%) | p-Xylene Yield (%) | p-Xylene Selectivity (%) | Time on Stream (h) |
| HM-ZSM-5 | 500 | 51.6 | 11.6 | 22.4 | 50 |
Beta Zeolite (BEA-type): Beta zeolites are large-pore zeolites (12-membered rings) that also catalyze xylene isomerization and disproportionation csic.esacs.org. Due to their larger pore size, Beta catalysts can accommodate both unimolecular (1,2-methyl shift) and bimolecular mechanisms, although steric hindrance within the pores often favors the monomolecular pathway csic.esresearchgate.netacs.org. The activity and selectivity of Beta zeolites are strongly dependent on their Si/Al ratio, with maximum activity often found for Si/Al ratios around 14-15 acs.orgscialert.net.
Research Findings: Experimental studies using Beta zeolites with Si/Al ratios of 35 and 38 in liquid-phase xylene isomerization at temperatures between 453 K and 513 K showed that these catalysts exhibit higher conversion compared to some other zeolites due to appropriate acidity and the ability for all isomers to diffuse into the channels without steric constraints csic.esacs.org. Disproportionation reactions, which produce toluene and trimethylbenzenes, are also catalyzed by Beta zeolites, and their selectivity is related to the concentration of acid sites csic.esacs.org.
Mesoporous materials and frameworks offer larger pore sizes than conventional zeolites, which can reduce diffusion limitations and enhance activity, particularly for bulkier intermediates in xylene reactions researchgate.netbcrec.idbcrec.idcsic.es.
Research Findings: Studies on hierarchical mesoporous ZSM-5 and Beta zeolites have shown improved catalytic performance in xylene isomerization due to increased surface areas and pore volumes attributed to mesopores bcrec.idbcrec.idrsc.orgcsic.es. For instance, hierarchical Beta nanozeolites, prepared by methods like direct hydrothermal synthesis or acidification of Beta seeds, have been investigated for their catalytic properties in m-xylene isomerization and disproportionation csic.es. The conversion and isomerization/disproportionation ratio were found to be closely related to the creation of mesopores and the synthesis method csic.es. Metal-organic frameworks (MOFs) like NU-1000, when loaded with phosphotungstic acid (PTA), have also been explored as catalysts for o-xylene isomerization and disproportionation nih.gov. These MOF-supported catalysts showed initial reaction rates comparable to conventional WOₓ-ZrO₂ catalysts and exhibited unusual activity towards the transmethylation pathway, suggesting that the confined pore environment created by PTA within NU-1000 facilitates reactions requiring two adjacent active sites nih.gov.
The incorporation of noble metals, typically from Group VIII (e.g., platinum, palladium, iridium, rhenium), into zeolite catalysts can enhance their performance, particularly in reactions involving ethylbenzene conversion and reducing unwanted byproduct formation google.comgoogle.comacs.org.
Research Findings: Noble metals like platinum (Pt) are often incorporated into catalysts for toluene disproportionation and xylene isomerization to reduce the generation of ethylbenzene google.comgoogle.com. For instance, Pt-containing catalysts on alumina-mordenite supports have been studied for ethylbenzene isomerization ripi.ir. Low acidity zeolites with high silica/alumina ratios (e.g., ZSM-5 with Si/Al > 500) combined with Group VIII metals like platinum can selectively dealkylate ethylbenzene to benzene (B151609) and ethane, with minimal conversion of xylenes, at temperatures above 426 °C google.com. Molybdenum (Mo) modified ZSM-5 zeolites with intergrowth crystals have shown high shape selectivity in the isomerization of C8 mixed aromatic hydrocarbons (ethylbenzene, m-xylene, o-xylene) rsc.org. The interaction of Mo with Lewis and Brønsted acid sites promotes the dealkylation of ethylbenzene rsc.org. A 5% Mo/ZSM-5 catalyst achieved ethylbenzene conversion of 71.2% and p-xylene yield of 24.6% at 380 °C, with low xylene loss rsc.org.
Table 2: Performance of Mo/ZSM-5 Catalyst in C8 Aromatics Isomerization rsc.org
| Catalyst | Temperature (°C) | Ethylbenzene Conversion (%) | p-Xylene Yield (%) | Xylene Loss (%) | Time on Stream (h) |
| 5% Mo/ZSM-5 | 380 | 71.2 | 24.6 | 1.65 | 50 |
Xylene isomerization and disproportionation reactions are fundamentally driven by the acidic properties of solid catalysts, primarily Brønsted acid sites rsc.orgcsic.esresearchgate.netacs.org.
Reaction Mechanisms: Two main mechanisms are proposed for xylene isomerization over acidic solid catalysts:
Intramolecular Mechanism (1,2-methyl shift): This pathway proceeds through methyl shifts in benzenium-ion intermediates, which are protonated by the Brønsted acid sites of the catalyst csic.esresearchgate.netacs.orgosti.gov. This is the favored mechanism in medium-pore zeolites like ZSM-5, especially when steric constraints inhibit the formation of bulky intermediates researchgate.netacs.org. The conversion between o- and p-xylene can occur through m-xylene as an intermediate via a 1,2-methyl shift csic.esresearchgate.net. The 1,2-methyl shift pathway has a lower transition state energy compared to a 1,3-methyl shift, making it the main mechanism for intramolecular isomerization researchgate.net.
Intermolecular Mechanism: This pathway involves xylene disproportionation followed by transalkylation between trimethylbenzene and reactant xylene molecules researchgate.netosti.govcapes.gov.br. This mechanism is more favored when large spaces around the acid sites exist (e.g., in large-pore zeolites like H-Y or at lower Si/Al ratios in Beta zeolites) or when the catalyst has only weak acid sites localized in large cages csic.esresearchgate.netosti.govcapes.gov.br. Disproportionation is a bimolecular reaction requiring two adjacent acid sites and is favored in zeolites as the Si/Al ratio decreases (higher Brønsted acid site density) and pore size increases psu.eduosti.gov.
Acid Site Properties: The activity and selectivity of zeolites in xylene reactions are highly dependent on the number, strength, and location of acid sites, as well as the pore architecture acs.orgscialert.netcore.ac.uk. Strong Brønsted acid sites are crucial for these reactions osti.gov. The concentration of acid sites influences the disproportionation/isomerization selectivity, with higher concentrations favoring disproportionation csic.esacs.orgpsu.edu. Lewis acid sites, while not directly participating in isomerization, can strengthen the acidity of Brønsted acid sites csic.es. Diffusion limitations within zeolite channels can also influence selectivity, with smaller channel sizes potentially enhancing isomerization selectivity over disproportionation and p-xylene selectivity over o-xylene psu.educore.ac.uk.
Homogeneous Catalysis in Aromatic Rearrangement
While heterogeneous catalysis dominates industrial xylene production, homogeneous catalysis also plays a role in aromatic rearrangements, particularly in specific synthesis routes or mechanistic studies.
Friedel-Crafts Catalysts: Historically, xylene isomerization mechanisms were first explained with Friedel-Crafts catalysts, which can involve both intramolecular methyl shifts and intermolecular disproportionation/transalkylation pathways researchgate.netcapes.gov.br. Homogeneous acid catalysts, including inorganic acids (e.g., sulfuric acid, phosphomolybdic acid) and Lewis acids (e.g., aluminum halides, boron halides), are known to catalyze various aromatic rearrangements google.com.
Supramolecular Catalysis: Recent research has explored supramolecular catalysts, such as cucurbiturils, for m-xylene isomerization acs.org. Cucurbit capes.gov.bruril (CB6) has been shown to effectively and selectively catalyze the meta-to-para isomerization of xylene through the stabilization of the transition state by van der Waals interactions, while inhibiting the meta-to-ortho pathway due to molding effects of its cavity acs.org. This highlights the potential for molecularly precise control over selectivity in aromatic rearrangements using homogeneous or supramolecular systems.
Table 3: Energy Landscape for m-Xylene Isomerization with Cucurbituril (CB6) acs.org
| Pathway | Transition State Energy (kcal/mol) |
| m-xylene to p-xylene | -12.5 |
| m-xylene to o-xylene | -10.5 |
Note: Energies are relative to separated m-xylene and protonated CB6 in vacuum, showing stabilization of the transition state.
Emerging Catalytic Systems for Xylene Selectivity
The development of highly selective catalysts is paramount for efficient this compound production, particularly for p-xylene, which has the highest market demand among xylene isomers revistadechimie.ro. Zeolite-based catalysts, especially ZSM-5, are widely employed due to their shape selectivity, which can be tailored to favor specific xylene isomers mdpi.comwikipedia.org.
Recent advancements in catalytic systems focus on modifying zeolites to enhance p-xylene selectivity. Phosphorous-modified ZSM-5 zeolites have shown significant improvements in p-xylene selectivity during methanol-to-aromatics (MTA) conversion. For instance, increasing phosphorus content to 5 wt.% on HZSM-5 can boost p-xylene selectivity in xylene isomers from 23.8% to nearly 90% mdpi.com. This enhancement is attributed to the modification of catalyst structure and acidic properties, including a reduction in external surface area and micropore volume, narrowing of pore size, and a decrease in the quantity and strength of acid sites mdpi.com.
Other modifications include the use of zinc-modified ZSM-5 and core-shell zeolite catalysts. A Zn/ZSM-5@silicalite-1 core-shell zeolite catalyst has been reported to achieve high xylene yield and p-xylene selectivity, with p-xylene yield reaching 40.7% mdpi.com. Similarly, a Zn–P–Si–ZSM-5 catalyst, prepared by impregnating ZSM-5 with Zn and P followed by SiO₂ loading, demonstrated p-xylene selectivity of 89.6% in MTA reactions mdpi.com. Mg–Zn–Si-HZSM-5 catalysts prepared via chemical liquid deposition (CLD) also show promising results mdpi.com.
Dual-bed catalyst systems represent another emerging strategy for xylene isomerization. These systems typically divide the catalyst bed into two layers: an upper layer primarily for ethylbenzene deethylation and a lower layer for xylene isomerization rsc.orgexxonmobilchemical.com. ZSM-39 zeolite has demonstrated remarkable selectivity in catalyzing xylene isomerization and is often selected for the lower layer in such systems rsc.org. Surface modification of ZSM-5 with SiO₂ in the upper layer can passivate acid centers on the outer surface, selectively facilitating ethylbenzene deethylation within zeolite pore channels and minimizing the influence on p-xylene diffusion rsc.org.
The following table summarizes some research findings on emerging catalytic systems for xylene selectivity:
| Catalyst System | Reaction Type | Key Modification/Feature | p-Xylene Selectivity (% in Xylenes) | Notes | Source |
| P/HZSM-5 (5 wt.% P) | Methanol (B129727) to Aromatics (MTA) | Phosphorous impregnation | ~90% | Reduced external surface area, narrowed pore size, decreased acid sites. | mdpi.com |
| Zn/ZSM-5@silicalite-1 | Methanol to Aromatics (MTA) | Core-shell zeolite | 40.7% (yield) | High xylene yield. | mdpi.com |
| Zn–P–Si–ZSM-5 | Methanol to Aromatics (MTA) | Zn, P impregnation + SiO₂ loading | 89.6% | Enhanced selectivity. | mdpi.com |
| P/Ge ZSM-5 with VUV treatment | Toluene Disproportionation | Germanium, Phosphorus, VUV | 47% | Improved selectivity at high WHSV due to increased Lewis and strong Brønsted acid sites. | revistadechimie.ro |
| Dual-bed ZSM-5/ZSM-39 | C8 Aromatics Conversion | Surface modified ZSM-5 (SiO₂) | Enhanced activity and selectivity | Upper layer for EB deethylation, lower for xylene isomerization. | rsc.org |
| Si–Mg–P–La/ZSM-5 | Toluene Methylation | Multi-element modification | >99.7% (target) | Achieved high raw material utilization rates (toluene 96.27%, methanol 95.50%) in a short process. | acs.org |
| Hollow triple-shelled Zn/MFI | Methanol to Aromatics (MTA) | Nano-sized zeolite, triple shell | ~90% (p-xylene/xylene ratio) | Considerably long lifetime (>40h methanol conversion), enhanced shape selectivity. | nih.gov |
Non-Catalytic Routes to this compound and Related Isomers
While catalytic processes dominate industrial xylene production, non-catalytic routes, primarily thermal cracking and pyrolysis, also contribute to the formation of xylene isomers. These high-temperature processes are typically employed for the decomposition of hydrocarbon feedstocks into lower-molecular-weight products, including aromatics like xylenes.
Steam cracking, a key process in the petrochemical industry, involves diluting a gaseous or liquid hydrocarbon feed (e.g., naphtha) with steam and briefly heating it in a furnace at approximately 850°C in the absence of oxygen taylorandfrancis.com. This process yields various products, including ethylene (B1197577), propylene, butylene, benzene, toluene, ethylbenzene, and xylene isomers (1,2-dimethylbenzene, 1,3-dimethylbenzene, and 1,4-dimethylbenzene) taylorandfrancis.com. Pyrolysis, a form of thermal cracking, generally requires temperatures in the range of 750°C–900°C to produce high yields of low-molecular-weight products taylorandfrancis.com.
Xylenes are commercially produced from feedstocks such as pyrolysis gasoline, a byproduct of thermal cracking (steam cracking) of hydrocarbons, and reformate, a product of catalytic reforming of naphtha lca-data.com. In Europe, pyrolysis gasoline accounts for about 14% of xylene production, while reformate contributes 86% lca-data.com. Raw pyrolysis gasoline often requires hydrotreatment before further processing lca-data.com.
Research also explores renewable non-catalytic routes. For instance, co-catalytic fast pyrolysis (co-CFP) of cellulose (B213188) and methanol over modified ZSM-5 catalysts has been developed for bio-based p-xylene production, although this method still involves a catalyst, the primary conversion mechanism is pyrolysis aip.orgresearchgate.net. The highest p-xylene yield of 14.5 C-mol% with an 86.8% p-xylene/xylenes ratio was achieved through co-CFP of cellulose with 33 wt% methanol over a 20%La₂O₃-ZSM5(80) catalyst aip.org. Pyrolysis of o-xylene itself can also lead to the formation of styrene (B11656) as a dominant product, primarily through the isomerization of o-xylylene (B1219910), and also C9 polycyclic aromatic hydrocarbons (PAHs) researchgate.net.
Reactor Design and Process Intensification in this compound Synthesis
Innovations in reactor design and process intensification aim to improve the efficiency, selectivity, and economics of this compound synthesis. Process intensification involves combining reaction and separation steps in a single unit, which can significantly enhance conversion for equilibrium-limited reactions by continuously removing products from the reaction zone up.pt.
Reactive Distillation (RD) is a prominent process intensification technology applied to xylene production. In reactive distillation columns, methylation of benzene and/or toluene present in reformate can occur simultaneously with distillation, leading to higher xylene content in the product google.comwipo.int. This technique can potentially produce greater than equilibrium amounts of p-xylene google.com. For example, in a reactive distillation column, toluene can be methylated to form xylenes, and benzene can be methylated to toluene, which then forms xylenes google.com. Continuous removal of xylenes from the reactive distillation column can increase the extent of reaction and minimize byproduct formation google.com. Simulation studies using Aspen Plus have investigated parameters like the number of stages, reflux ratio, and boil-up ratio in RD columns to maximize toluene conversion and improve p-xylene selectivity and yield ijraset.com.
Membrane Reactors represent another significant area of process intensification for xylene isomerization. These reactors integrate a catalytic reaction with selective separation using a membrane, allowing for the selective removal of a desired product (e.g., p-xylene) as it is formed, thereby shifting the equilibrium and increasing yield beyond conventional limits patsnap.comaiche.org. Zeolite/alumina pore-plugging membranes in extractor-type catalytic membrane reactors can enhance p-xylene selectivity up to 100% in permeate-only mode patsnap.com. The University of Minnesota has developed ultra-selective zeolite membranes using ultrathin zeolite crystals (2-dimensional zeolites and zeolite nanosheets) that have achieved unprecedented mixture separation factors for p-xylene over its isomers (up to 10,000) aiche.org. A successful membrane reactor can lead to increased productivity, reduced separation energy, and lower capital intensity aiche.org. For meta-xylene isomerization, MFI zeolite membrane reactors packed with HZSM-5 catalyst have shown significant enhancement in p-xylene selectivity and yield compared to conventional reactors, with a maximum increase in p-xylene yield of about 26.0% at 270°C acs.org.
The integration of different separation technologies, such as simulated moving bed reactors (SMBR) and membrane technology (PermSMBR), further exemplifies process intensification in xylene isomerization and separation plants up.pt. An intensified p-xylene production process through toluene alkylation with methanol has been proposed, which aims to achieve complete methanol conversion and reduce high-energy consumption separation steps by enhancing p-xylene selectivity to over 99.7% in the reactor effluent, potentially eliminating the need for xylene isomer separation acs.orgscite.aiacs.org. This "short process" using catalysts like Si–Mg–P–La/ZSM-5 has demonstrated high raw material utilization rates and significant economic benefits acs.orgscite.ai.
Chemical Reactivity and Mechanistic Investigations of O,p Xylene
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. The presence of methyl groups on the benzene (B151609) ring activates the ring towards EAS due to their electron-donating inductive effect, making substitution faster than on benzene itself. msu.eduquora.com Methyl groups are generally ortho, para-directing. msu.eduleah4sci.com The mechanism typically involves the attack of the aromatic ring on the electrophile, forming a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion), followed by deprotonation to restore aromaticity. msu.eduleah4sci.commasterorganicchemistry.com
Nitration Kinetics and Selectivity
Nitration of aromatic compounds is a classic EAS reaction, typically carried out using a mixture of nitric acid and sulfuric acid, which generates the active electrophile, the nitronium ion (NO2+). masterorganicchemistry.com The kinetics and selectivity of nitration for o-xylene (B151617) and p-xylene (B151628) are influenced by the activating and directing effects of the methyl groups.
For p-xylene, with methyl groups at the 1 and 4 positions, the remaining unsubstituted carbons are at the 2 and 3 positions (equivalent due to symmetry). Both positions are ortho to one methyl group and meta to the other. The ortho-directing effect of the methyl groups favors substitution at these positions. p-Xylene undergoes nitration faster than benzene due to the electron-donating effect of the two methyl groups, which stabilizes the carbocation intermediate formed during the reaction's rate-determining step. quora.com
For o-xylene, with methyl groups at the 1 and 2 positions, the unsubstituted carbons are at the 3, 4, 5, and 6 positions. Positions 3 and 6 are ortho to one methyl group and meta to the other, while positions 4 and 5 are para to one methyl group and ortho to the other. The directing effects of the two adjacent methyl groups influence the regioselectivity. Studies on the nitration of o-xylene have investigated the formation of different nitro-o-xylene isomers, primarily 3-nitro-o-xylene and 4-nitro-o-xylene. researchgate.netiitm.ac.inacs.org The selectivity for these isomers can be influenced by reaction conditions, including the nitrating agent and catalyst used. For instance, using a mixture of sulfuric acid and fuming nitric acid can yield higher selectivity for 3-nitro-o-xylene, while fuming nitric acid alone can favor 4-nitro-o-xylene. acs.org The nitration of o-xylene can also lead to the formation of dinitro derivatives and products from alkyl nitration or oxidation of the methyl groups as by-products. iitm.ac.inacs.org
Halogenation Mechanisms
Halogenation, such as chlorination or bromination, of o-xylene and p-xylene also proceeds via an EAS mechanism, typically catalyzed by a Lewis acid like FeCl3 or AlCl3. msu.edumasterorganicchemistry.com The Lewis acid activates the halogen molecule, generating a stronger electrophile. masterorganicchemistry.com
For p-xylene, due to its symmetry, chlorination is expected to yield primarily a single monochlorinated product where a chlorine atom substitutes one of the equivalent ring hydrogens. vaia.com
For o-xylene, chlorination can lead to the formation of two possible monochlorinated products, depending on which type of ring hydrogen is substituted. vaia.com The methyl groups direct the incoming halogen to the ortho and para positions relative to themselves.
It is important to note that under certain conditions, particularly with elemental halogens and heat or light, xylenes (B1142099) can undergo free-radical halogenation of the methyl groups, leading to benzylic halides like xylylene dibromide. wikipedia.orgwikipedia.orgcargohandbook.com This is a different reaction pathway than EAS.
Oxidative Transformations of o,p-Xylene
Oxidative transformations of xylenes primarily target the methyl groups, which are susceptible to oxidation due to the weakened C-H bonds in the benzylic position. wikipedia.org These reactions are of significant industrial importance, particularly for the production of phthalic acid derivatives.
Catalytic Oxidation Pathways to Derivatives
Catalytic oxidation is a key method for converting o-xylene and p-xylene into valuable products. The most prominent example is the oxidation of p-xylene to terephthalic acid (TPA), a major monomer for producing polyester (B1180765) (PET). wikipedia.orgwikipedia.orgfishersci.caenergy.gov This process, often carried out industrially by the AMOCO process, involves homogeneous catalysis using metal salts (typically cobalt and manganese) and a bromide promoter in acetic acid solvent under elevated temperature and pressure with air or oxygen as the oxidant. energy.govmdpi.comnih.govcsic.es The oxidation proceeds through a series of intermediates, including p-tolualdehyde and p-toluic acid. mdpi.comcsic.es
Similarly, o-xylene is catalytically oxidized to phthalic anhydride (B1165640), a precursor for plasticizers and other chemicals. wikipedia.orgwikipedia.orgenergy.govfishersci.no This oxidation can also be carried out catalytically. google.comgoogle.com
Studies have compared the catalytic oxidation of o-xylene and p-xylene, noting differences in reactivity and product yields depending on the catalyst and conditions. rsc.org For instance, in selective aerobic oxidation in supercritical water, conversions and yields to phthalic acid from o-xylene were found to be significantly higher than those for terephthalic acid from p-xylene under identical conditions. rsc.org This difference was attributed to mechanistic variations, including the potential for internal, concerted attack of peroxides with the o-xylene methyl group. rsc.org
Radical-Mediated Oxidation Mechanisms
Oxidation of xylenes often involves radical mechanisms. The benzylic C-H bonds are relatively weak, making hydrogen abstraction from the methyl groups a facile initiation step for radical chain reactions. wikipedia.orgcsic.esresearchgate.net
In the catalytic oxidation of p-xylene to terephthalic acid, a free-radical chain reaction initiated by the interaction of p-xylene with molecular oxygen is proposed. mdpi.com This process involves the formation of xylyl radicals, which then react with oxygen to form peroxyl radicals, leading to a cascade of reactions that ultimately yield the carboxylic acid. mdpi.comcsic.es Catalysts and promoters, such as metal ions and bromides, play a role in initiating and propagating these radical chains. mdpi.comnih.govcsic.es
Studies on the oxidation of xylene isomers by oxidants like SO2 have also indicated mechanisms beginning with H-abstraction from xylenes to form xylyl radicals. researchgate.net These radicals can then undergo further reactions, such as addition of SO2. researchgate.net The reactivity of o-xylene and p-xylene radicals towards oxidants can differ. researchgate.net
Furthermore, radical attack reactions, including H-abstraction and ipso-addition, are significant pathways in the decomposition of o-xylene, particularly in processes like combustion. researchgate.net The o-xylyl radical is identified as a key intermediate in the formation of smaller species and polycyclic aromatic hydrocarbons (PAHs). researchgate.net
Photochemical oxidation of xylenes, relevant in atmospheric chemistry, also involves radical processes, such as reactions with hydroxyl radicals (•OH), leading to the formation of secondary organic aerosols (SOA). copernicus.org Studies have shown that o-xylene can exhibit higher SOA formation compared to m-xylene (B151644) and p-xylene, suggesting that the ortho methyl substitution facilitates more thorough oxidation and particle formation. copernicus.org
Hydrogenation and Dehydrogenation Studies
Hydrogenation of xylenes involves the addition of hydrogen to the aromatic ring, typically yielding dimethylcyclohexane isomers. Dehydrogenation is the reverse process. These reactions are often catalyzed and are relevant in petrochemical processes and potential hydrogen storage applications.
Studies on the gas-phase hydrogenation of o-xylene over a Pt/Al2O3 catalyst have been conducted, revealing that the reaction follows a non-competitive Langmuir-Hinshelwood mechanism orientjchem.org. The apparent activation energy was determined to be +52 kJ/mol in the low-temperature range (308-413 K) and -42 kJ/mol at higher temperatures (413-473 K) orientjchem.org. The reaction rate exhibited a maximum at 413 K orientjchem.org. The order with respect to o-xylene varied from 0.00-0.28 in the range 308-383 K, while the order with respect to hydrogen was constant at 1.22 between 308-363 K, increasing to 2.52 at 413 K orientjchem.org. These changes in order align with a model assuming the formation of an aromatic hydrogen-deficient species orientjchem.org.
Electrocatalytic hydrogenation of o-xylene in a proton-exchange membrane (PEM) reactor has also been investigated, yielding cis-1,2-dimethylcyclohexane (B165935) as the primary stereoisomer with moderate to good current efficiencies oup.comresearchmap.jp. This reaction also proceeded in accordance with the Langmuir-Hinshelwood mechanism oup.comresearchmap.jp.
The hydrogenation of o-xylene and p-xylene to their respective dimethylcyclohexane isomers (1,2-dimethylcyclohexane and 1,4-dimethylcyclohexane) has been performed using a Ni/Al2O3-SiO2 catalyst researchgate.net. Experimental results showed a change in the cis-trans isomer ratio with temperature, exhibiting a maximum around 100 °C researchgate.net. The cis/trans ratio was subunitary for p-xylene hydrogenation and above par for o-xylene hydrogenation, potentially due to the position of methyl groups, steric effects, and the hydrogenation mechanism type, described as "roll over" researchgate.net.
Transition metal sulfide (B99878) catalysts, such as CoMo/γ-Al2O3 and NiMo/γ-Al2O3, have been tested in o-xylene hydrotreating, a process involving hydrogenation mdpi.com. The study assessed the influence of support acidity and catalyst acid strength on the reaction pathway mdpi.com. A clear relationship was established between the concentration and strength of acid sites and the catalytic performance mdpi.com. NiMoSx catalysts preferentially promoted the direct hydrogenation of o-xylene, with approximately 50% selectivity to cis-/trans-1,2-dimethylcyclohexanes mdpi.com. CoMoSx catalysts, possessing a higher acidic character, favored isomerization reactions, leading preferentially to isomers and hydrogenated isomers of o-xylene mdpi.com. On the Ni-based catalyst, m-xylene was the more preferred isomer (p-/m- ratio of 0.44), while CoMoSx primarily promoted the formation of 1,4-isomers (p-/m- ratio of 3.10) mdpi.com.
Dehydrogenation is involved in the synthesis of p-xylene from biomass-derived precursors. A tandem Diels-Alder cycloaddition and dehydrative aromatization of 2,5-dimethylfuran (B142691) and ethylene (B1197577) can yield p-xylene osti.govgoogle.comacs.orgacs.org. This process involves the dehydration of a cycloadduct intermediate to form the aromatic ring of p-xylene osti.govgoogle.comacs.orgacs.org. Zeotypic Lewis acids like Sn-BEA, Zr-BEA, and Ti-BEA have been reported to catalyze the dehydrative aromatization step osti.gov. Alkali-exchanged Y zeolites, particularly potassium-exchanged faujasite (KY), have shown activity in this tandem reaction, with KY exhibiting superior performance and selectivity towards p-xylene compared to Brønsted acidic HY, which also produced 2,5-hexanedione (B30556) as a byproduct acs.org.
Data on o-xylene hydrogenation kinetics over Pt/alumina catalyst orientjchem.org:
| Temperature Range (K) | Apparent Activation Energy (kJ/mol) | Order with respect to o-xylene | Order with respect to Hydrogen |
| 308-413 | +52 | 0.00-0.28 (308-383 K) | 1.22 (308-363 K) |
| 413-473 | -42 | - | Increased to 2.52 (413 K) |
Selectivity in o-xylene hydrotreating over different catalysts mdpi.com:
| Catalyst | Selectivity to cis-/trans-1,2-dimethylcyclohexanes (%) | p-/m- ratio (Isomers) |
| NiMoSₓ/γ-Al₂O₃ | ~50 | 0.44 |
| CoMoSₓ/γ-Al₂O₃ | Favors isomers and hydrogenated isomers | 3.10 |
C-H Bond Activation and Functionalization Research
C-H bond activation, particularly the selective activation of specific C-H bonds in complex molecules, is a significant area of research in organic and organometallic chemistry acs.org. For xylenes, this involves activating the relatively inert C-H bonds on the methyl groups (benzylic C-H) or the aromatic ring (aryl C-H).
Palladium(II)-catalyzed coupling of p-xylene has been achieved via regioselective C-H activation in trifluoroacetic acid (TFA) acs.org. This process can lead to the formation of biaryl- or diarylmethane products acs.org. Notably, the regioselectivity of this homocoupling reaction can be controlled by adjusting the concentration of TFA acs.org. The study suggests that both aryl and benzylic C-H bonds in p-xylene can be selectively activated acs.org. The mechanism likely involves a concerted metalation-deprotonation (CMD) pathway for Pd(II)-mediated C-H activation, facilitated by the electrophilicity of the Pd(II) center and the presence of a basic ligand like acetate (B1210297) nih.gov.
Aerobic oxidative coupling of o-xylene has also been investigated, demonstrating selective Pd-catalyzed C-H functionalization nih.gov. Using a catalytic system involving Pd(OAc)2, TFA, and 2-fluoropyridine (B1216828), the oxidative coupling of o-xylene was studied, with 2-fluoropyridine identified as an effective ligand nih.gov. A large deuterium (B1214612) kinetic isotope effect (kH/kD = 10.7(2.0)) was observed, suggesting that C-H activation of o-xylene is the turnover-limiting step in the catalytic oxidative coupling reaction nih.gov.
Photocatalytic oxidation can also involve C-H bond activation. For instance, the photocatalytic oxidation of p-xylene to terephthalic acid initiates with the formation of an adduct between adsorbed p-xylene and active sites on the catalyst, followed by the generation of aralkoxyl and aralkyl radicals through C-H bond activation mdpi.com.
While ortho C-H bond activation is widely studied, research also explores distal meta- and para-C-H activation, often employing molecular templates or directing groups to facilitate the functionalization of remote C-H bonds scielo.br.
Thermal and Photochemical Reactions of this compound
Xylenes undergo various transformations under thermal and photochemical conditions, including decomposition, isomerization, and reactions with other species.
Thermal decomposition of xylene has been studied at temperatures ranging from 500 to 900 °C researchgate.net. This process is relevant to understanding the formation of carbon nanomaterials and requires a thorough understanding of chemical kinetics researchgate.net. At temperatures below 973 K, xylene and toluene (B28343) were identified as major gas-phase species during thermal decomposition researchgate.net.
Photochemical reactions of xylenes can be influenced by the presence of other substances and the wavelength of light. The photolysis of p-xylene in aqueous solutions has been studied as a model for removing organic pollutants from water njit.edu. Exposure to ultraviolet and visible radiation caused p-xylene to react, with the presence of oxygen and ferric sulfate (B86663) increasing the reaction rate njit.edu. Sodium phosphate (B84403) and sodium nitrate (B79036) were found to slow down the reaction rate njit.edu. Interestingly, p-xylene, which does not absorb radiation above 280 nm, reacted when exposed to light of wavelengths greater than 280 nm in the presence of sodium nitrate or ferric sulfate njit.edu.
Photolysis of α,α'-dichloroxylenes can generate xylylenes. Laser flash photolysis of α,α'-dichloro-o-xylene at 266 nm produces transient species identified as the o-(chloromethyl)benzyl radical and o-xylylene (B1219910) core.ac.uk. Similarly, photolysis of α,α'-dichloro-p-xylene yields the p-(chloromethyl)benzyl radical and p-xylylene core.ac.uk. Mechanisms for the photogeneration of o- and p-xylylenes from their corresponding dichloro precursors have been proposed core.ac.uk.
Photolysis of 2,5-dibenzoyl-p-xylene has been shown to produce o-xylylenols, which can then undergo Diels-Alder cycloadditions nasa.gov.
The photochemical oxidation of xylenes contributes to the formation of ozone and secondary organic aerosols in the atmosphere copernicus.org. Studies have shown that o-xylene exhibits a higher secondary organic aerosol yield compared to m-xylene and p-xylene, suggesting the production of more low-volatile products from o-xylene copernicus.org.
Reaction Kinetics and Thermodynamic Analysis of this compound Transformations
Kinetic and thermodynamic analyses are essential for understanding the rates, mechanisms, and feasibility of xylene transformations.
Kinetic studies of gas-phase hydrogenation of o-xylene over Pt/Al2O3 have determined activation energies and reaction orders with respect to reactants under different temperature regimes, indicating a complex mechanism influenced by temperature orientjchem.org.
The reaction of OH radicals with xylenes is important in atmospheric chemistry. A kinetic study using the relative rate/discharge flow/mass spectrometry technique investigated the reaction of OH with o-, m-, and p-xylene acs.org. At 298-340 K, the equilibrium shifts towards reactants, resulting in a negative temperature dependence of the rate constant, potentially linked to a transition from an addition to an abstraction mechanism acs.org. Atmospheric lifetimes estimated from kinetic results at 277 K were approximately 29 hours for o-xylene and 31 hours for p-xylene acs.org.
Kinetic modeling of m-xylene transformation over ZSM-5 catalysts, which can involve isomerization to o- and p-xylene, has provided insights into apparent kinetic parameters and activation energies psu.edu. The activation energy for the isomerization of m-xylene to p-xylene was found to be lower than that for isomerization to o-xylene on a fresh catalyst psu.edu.
Thermodynamic equilibrium compositions of mixed xylenes have been calculated at different temperatures gychbjb.com. In an ideal gas model, as temperature increased from 298.15 K to 1023.15 K, the equilibrium content of o-xylene increased, while that of m-xylene decreased gychbjb.com. The equilibrium content of p-xylene initially increased slightly and then decreased with increasing temperature, with a maximum around 423.15 K, indicating that higher temperatures are unfavorable for improving the equilibrium composition of p-xylene gychbjb.com.
Thermodynamic parameters, including heat of sorption, free energy change, and entropy change, have been investigated for the adsorption of p-xylene in silicalite-1 using gravimetric equilibrium isotherms sci-hub.se. These parameters, along with diffusion coefficients, help explain the adsorption process and isotherm features sci-hub.se.
Kinetic and thermodynamic parameters have also been studied for the hydrogenation of xylenes over Ni nanocatalysts ucl.ac.uk. At specific conditions, these catalysts provided high conversion and selectivity with respect to p-xylene ucl.ac.uk.
Kinetic data for the reaction of Br atoms with xylenes at 298 K rsc.org:
| Reactant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) |
| o-xylene | 7.53 × 10⁻¹⁴ |
| p-xylene | 6.43 × 10⁻¹⁴ |
Calculated thermodynamic equilibrium compositions of mixed xylenes (ideal gas model) gychbjb.com:
| Temperature (K) | o-xylene (mol fraction) | m-xylene (mol fraction) | p-xylene (mol fraction) |
| 298.15 | 0.1626 | 0.5990 | 0.2384 |
| 423.15 | - | - | 0.2426 (maximum) |
| 1023.15 | 0.2759 | 0.4963 | 0.2277 |
Advanced Separation Science for O,p Xylene Isomers
Adsorptive Separation Technologies and Adsorbent Design
Adsorptive separation is a leading technology for purifying xylene isomers, valued for its potential for high efficiency and lower energy consumption compared to conventional methods. acs.org This process relies on porous solid materials that selectively adsorb one isomer over others from a mixture. researchgate.netnih.gov The design and modification of adsorbents are crucial for maximizing selectivity and capacity. researchgate.net A variety of materials, including zeolites, metal-organic frameworks (MOFs), and carbon-based materials, have been extensively studied for this purpose. acs.orgacs.org
Zeolites are crystalline aluminosilicates with well-defined microporous structures, making them excellent molecular sieves for separating xylene isomers. nih.govresearchgate.net Their performance is highly dependent on the framework type, pore dimensions, and the nature of the cations within the structure. nih.govacs.org
FAU-type Zeolites : Faujasite (FAU)-type zeolites, such as Zeolite X and Y, are commonly used in industrial processes like the Parex process for p-xylene (B151628) separation. nih.govnih.gov Cation-exchanged versions, particularly with barium and potassium, are employed to tune the adsorptive properties. researchgate.net However, in some studies, FAU-type zeolites have shown little preferential adsorption for any single isomer, with the molecules behaving almost like a fluid within the zeolite cages at high pressures. nih.gov
MFI-type Zeolites : MFI-type zeolites (e.g., ZSM-5) have a network of straight and sinusoidal channels with diameters around 0.55 nm. researchgate.net Binder-free, hydrophobic MFI zeolites have demonstrated exceptionally high selectivity for p-xylene over o-xylene (B151617). researchgate.net For instance, one study reported a selectivity factor of 104 for para-xylene/ortho-xylene. researchgate.net Unusually, this particular adsorbent showed no adsorption of m-xylene (B151644). researchgate.net
AFI-type Zeolites : Research using Monte Carlo simulations has shown that AFI-type zeolites exhibit significant adsorption selectivity for o-xylene over m-xylene and p-xylene, especially in the liquid phase at pressures above 16.8 bar. nih.gov At 300 bar, the mole fraction of o-xylene in the adsorbed phase can reach 0.92, making AFI-type zeolites a promising candidate for o-xylene separation. nih.gov
| Zeolite Type | Selective Towards | Selectivity Factor | Conditions | Reference |
|---|---|---|---|---|
| MFI-type (binder-free) | p-Xylene | p-xylene/o-xylene: 104 | Liquid Phase, Static Equilibrium | researchgate.net |
| MFI-type (binder-free) | p-Xylene | p-xylene/ethylbenzene (B125841): 7.95 | Liquid Phase, Static Equilibrium | researchgate.net |
| AFI-type | o-Xylene | Mole fraction of o-xylene in adsorbed phase: 0.92 | Liquid Phase, 300 bar, 523 K | nih.gov |
| Beta Zeolites | m-Xylene | Separates m-xylene by exclusion (non-adsorption) | Not specified | portalabpg.org.br |
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. researchgate.net Their high surface areas, tunable pore sizes, and chemically diverse structures make them highly promising for xylene separation. researchgate.netrsc.org
Co₂(dobdc) : This MOF has shown a strong affinity for o-xylene, with binding affinities following the order o-xylene > ethylbenzene > m-xylene > p-xylene. nih.gov It exhibits an o-xylene over p-xylene selectivity of 3.9 in multicomponent liquid-phase adsorption experiments. nih.gov A notable feature of Co₂(dobdc) is its structural distortion in the presence of o-xylene, which allows it to accommodate additional guest molecules. nih.gov
Aluminum-Based MOFs (Al-MOF) : An aluminum-based MOF, synthesized with BDC linkers, has demonstrated a high preference for adsorbing o-xylene. acs.org In liquid-phase experiments, it achieved an o-xylene/m-xylene separation selectivity as high as 8.1. acs.org The maximum adsorption capacity for o-xylene was found to be 2.14 mmol·g⁻¹. acs.org
MIL-47(V) : This MOF also preferentially adsorbs o-xylene, but with a lower selectivity. The reported adsorption order is o-xylene > p-xylene > m-xylene > ethylbenzene, with an o-xylene/m-xylene selectivity of 1.17. acs.org
MOF-801 : Composed of fumaric acid and Zr⁴⁺, MOF-801 has been used for the chromatographic separation of p-xylene. At 170 °C, the smaller p-xylene molecules can diffuse into the micropores while the larger o- and m-xylene isomers cannot, enabling separation via a molecular-sieving mechanism. researchgate.net
| MOF | Selective Towards | Selectivity (So/m) | Adsorption Capacity | Reference |
|---|---|---|---|---|
| Al-MOF (MIL-68) | o-Xylene | 8.1 | 2.14 mmol·g⁻¹ (for o-xylene) | acs.orgresearchgate.net |
| Co₂(dobdc) | o-Xylene | ~3.9 (o-xylene/p-xylene) | Not specified | nih.gov |
| MIL-47(V) | o-Xylene | 1.17 | Not specified | acs.org |
| MOF-801 | p-Xylene | Separates via molecular sieving | Not specified | researchgate.net |
Carbon-based materials, such as activated carbons and carbon nanotubes, offer another avenue for the adsorptive separation of xylenes (B1142099). Their performance is dictated by factors like surface area, pore size distribution, and surface chemistry. ncu.edu.twacs.org
Single-Walled Carbon Nanotubes (SWCNTs) : Studies on SWCNTs for the adsorption of o-xylene and p-xylene from water have shown that adsorption capacity is influenced by the methyl group positions and the presence of oxygen-containing groups on the carbon surface. ncu.edu.tw Nitric acid purification, which introduces surface oxygen groups, was found to significantly alter the adsorption of o-xylene due to a combination of dispersive attractions and electrostatic repulsions. ncu.edu.tw
Activated Carbon : Activated carbon generally shows a high adsorption capacity for xylenes due to its large specific surface area. ncu.edu.tw The adsorption of p-xylene on a specific activated carbon, KC-8, was found to be a spontaneous and endothermic physical process. acs.org Kinetic studies revealed that the process follows a pseudo-second-order model, with particle diffusion being the rate-limiting step. acs.org
Other Carbon Adsorbents : Various other carbon-based adsorbents, including shungite, walnut shell, and carbon black, have demonstrated high removal effectiveness (80% to 100%) for BTEX compounds (including o-xylene) from indoor air in static mode. researchgate.net However, under dynamic flow conditions, classic activated charcoal significantly outperforms materials like shungite. researchgate.net
The selectivity of an adsorbent for a particular xylene isomer is governed by a complex interplay of thermodynamic and kinetic factors. nih.govrsc.org Understanding these mechanisms is key to designing more efficient separation materials. rsc.org
Molecular Sieving : This mechanism relies on size exclusion, where the pore openings of the adsorbent are tailored to allow smaller isomers (like p-xylene) to enter while blocking larger ones (o-xylene and m-xylene). researchgate.net This is a dominant mechanism in certain MOFs like MOF-801 and some zeolites. researchgate.net
Thermodynamic Interactions : Selectivity can be driven by differences in the strength of interaction between each isomer and the adsorbent surface. rsc.org In Al-MOFs, the interaction between the polarity groups (μ-OH) of the framework and the guest molecules is a primary factor. acs.org For Co₂(dobdc), selectivity is determined by the extent of interaction between the C8 guest molecule and two adjacent cobalt(II) centers. nih.gov
Enthalpic vs. Entropic Effects : In zeolites, the separation mechanism is a competition between enthalpic and entropic effects. acs.org Enthalpic preference is related to the heat of adsorption, while entropic effects are related to how efficiently the xylene molecules can arrange themselves within the zeolite channels or intersections. nih.govacs.org For instance, in zeolites with intersecting channels, m-xylene may be preferred if the molecules fit tightly, whereas p-xylene is favored in larger intersections. nih.gov
π-π Stacking : The stacking interactions between the aromatic rings of the xylene molecules and the adsorbent framework, or between guest molecules themselves, can also play a significant role in determining adsorption preference and capacity. researchgate.netresearchgate.net
Membrane Separation Processes for o,p-Xylene
Membrane separation is an attractive, potentially energy-saving alternative to traditional separation processes. nsf.govresearchgate.net This technology uses a thin barrier that allows preferential transport of one component over others. nsf.gov For xylene separation, materials like zeolites and polymers have been fabricated into membranes, typically used in pervaporation or vapor permeation modes. researchgate.netpnas.org
Polymeric membranes are of interest due to their processability and potential for scalability. kaust.edu.sa However, achieving high selectivity for xylene isomers remains a challenge, often due to the tendency of polymers to swell in the presence of xylenes. kaust.edu.sa
Polymers of Intrinsic Microporosity (PIMs) : PIMs and polyimides derived from them have been investigated as potential membrane materials. While they exhibit very high permeability to xylenes, their selectivity towards p-xylene is generally poor. kaust.edu.sa This is largely attributed to the low chemical resistance of the polymers, which leads to significant swelling. kaust.edu.sa
Perfluoro-polymers : To counteract the swelling issue, chemically resistant polymers have been explored. Teflon AF 2400, a perfluoro-polymer, was tested and showed a slight improvement in selectivity compared to PIMs. kaust.edu.sa
Carbon Molecular Sieve (CMS) Membranes : These membranes are produced by the pyrolysis of polymer precursors. pnas.org A CMS membrane derived from a spirobifluorene-based polymer of intrinsic microporosity (PIM-SBF) showed a significant increase in p-xylene permeability with little loss in p-xylene/o-xylene selectivity (a selectivity of 13.4) compared to CMS membranes derived from the more common PIM-1 precursor. pnas.org This work highlights that the choice of polymer precursor is critical in manipulating the final pore structure of the CMS membrane. pnas.org
Inorganic Membranes and Hybrid Systems
The separation of xylene isomers, particularly o-xylene and p-xylene, presents a significant challenge in the petrochemical industry due to their similar molecular sizes and boiling points. Inorganic membranes and hybrid systems have emerged as a promising alternative to energy-intensive conventional methods like distillation and crystallization. These advanced materials offer the potential for highly selective and efficient separations based on molecular sieving, selective adsorption, and facilitated transport mechanisms.
Inorganic membranes, primarily fabricated from materials like zeolites and metal-organic frameworks (MOFs), are crystalline porous materials with well-defined pore structures at the molecular level. This uniformity allows for precise discrimination between xylene isomers. For instance, MFI-type zeolite membranes have demonstrated the ability to separate p-xylene from its isomers. The straight channels of the MFI structure preferentially allow the linear p-xylene molecule to pass through more readily than the bulkier o-xylene and m-xylene isomers.
Metal-Organic Frameworks (MOFs) represent a versatile class of inorganic-organic hybrid materials that can be tailored for specific separation applications. The tunability of their pore size and chemical functionality allows for the design of membranes with high selectivity for xylene isomers. For example, MOFs with specific pore geometries can selectively adsorb o-xylene based on favorable host-guest interactions, leading to its preferential permeation through the membrane.
Hybrid systems combine the advantages of both polymeric and inorganic materials. These systems often involve the incorporation of inorganic fillers, such as zeolites or MOFs, into a polymer matrix. The polymer provides mechanical stability and processability, while the inorganic component imparts the desired separation characteristics. These mixed-matrix membranes (MMMs) can overcome some of the limitations of purely polymeric or inorganic membranes, such as the trade-off between permeability and selectivity.
Pervaporation and Gas Separation Applications
Pervaporation and gas separation (or vapor permeation) are membrane-based processes that have been extensively investigated for the separation of xylene isomers using inorganic and hybrid membranes. These techniques are valued for their potential energy savings and operational simplicity compared to traditional methods.
Pervaporation is a process where a liquid mixture is in contact with one side of a membrane, and the permeate is removed as a vapor from the other side by maintaining a vacuum or using a sweep gas. The separation is governed by the differential sorption and diffusion of the components through the membrane. In the context of xylene isomer separation, pervaporation has been successfully applied using various membrane materials. For instance, MOF-based membranes have shown high selectivity for p-xylene by exploiting the differences in the kinetic diameters of the xylene isomers. The smaller kinetic diameter of p-xylene allows it to diffuse through the membrane pores more rapidly than o-xylene and m-xylene.
The performance of a pervaporation process is typically evaluated by its separation factor and permeate flux. The table below summarizes the pervaporation performance of different membranes for xylene isomer separation.
| Membrane Material | Feed Composition | Temperature (°C) | Separation Factor (p-xylene/o-xylene) | Permeate Flux (kg m⁻² h⁻¹) |
| MFI-type Zeolite | Equimolar p-/o-xylene | 150 | 10 - 50 | 0.1 - 1.0 |
| MOF-5 | Equimolar p-/o-xylene | 200 | ~5 | 0.5 - 2.0 |
| PDMS-Zeolite MMM | 50/50 p-/o-xylene | 80 | 2 - 4 | 0.2 - 0.8 |
Gas Separation , or vapor permeation, operates on a similar principle to pervaporation, but the feed is in the vapor phase. This process is particularly relevant for separating xylene isomers at elevated temperatures. The driving force for separation is the partial pressure difference of the components across the membrane. Zeolite membranes have been a primary focus for gas-phase xylene isomer separation due to their thermal and chemical stability. The shape-selective nature of the zeolite pores allows for the preferential permeation of one isomer over the others. For example, silicalite-1 membranes, a type of MFI zeolite, have demonstrated high separation factors for p-xylene from its isomers in the vapor phase.
Crystallization-Based Separation Methodologies
Crystallization is a widely used industrial method for the separation of xylene isomers, primarily leveraging the significant differences in their melting points. This technique is particularly effective for the recovery of high-purity p-xylene from a mixed xylene stream.
The fundamental principle behind fractional crystallization is the selective solidification of one component from a liquid mixture upon cooling. p-Xylene has a considerably higher melting point (13.2 °C) compared to o-xylene (-25.2 °C) and m-xylene (-47.9 °C). This disparity allows for the crystallization of p-xylene at temperatures where the other isomers remain in the liquid phase. The process typically involves chilling the mixed xylene feed to a temperature below the freezing point of p-xylene, causing it to crystallize. The resulting slurry is then separated, often using centrifugation, to isolate the solid p-xylene crystals from the remaining liquid, which is enriched in o-xylene and m-xylene.
However, a key limitation of simple fractional crystallization is the formation of eutectic mixtures. A eutectic is a mixture of substances that melts and freezes at a single temperature that is lower than the melting points of the separate constituents. For the xylene system, binary and ternary eutectics exist, which limits the ultimate recovery of pure p-xylene from a single crystallization stage. To overcome this, multi-stage crystallization processes are often employed, where the mother liquor from one stage is further cooled in subsequent stages to maximize the recovery of p-xylene.
Melt crystallization is another variant of this technique where the separation is achieved by partially melting a solid mixture. This method can be used to further purify the crystallized p-xylene. By carefully controlling the temperature, impurities can be selectively melted and removed, leaving behind a more purified solid product.
The table below presents the melting points of the three xylene isomers, which form the basis for their separation by crystallization.
| Isomer | Melting Point (°C) |
| p-Xylene | 13.2 |
| o-Xylene | -25.2 |
| m-Xylene | -47.9 |
Chromatographic Techniques for Analytical and Preparative Separation
Chromatography offers a powerful set of techniques for both the analytical determination and the preparative-scale separation of this compound isomers. These methods exploit the differential distribution of the isomers between a stationary phase and a mobile phase to achieve separation.
Gas Chromatography (GC) is a cornerstone for the analytical separation of volatile compounds like xylene isomers. In GC, a gaseous mobile phase carries the vaporized sample through a column containing a stationary phase. The separation is based on the differences in the isomers' boiling points and their interactions with the stationary phase. While the boiling points of xylene isomers are very close, specialized stationary phases can provide the necessary selectivity. For instance, capillary columns coated with polar stationary phases, such as modified polysiloxanes or bentonite clays, can effectively resolve m- and p-xylene, which are often the most challenging to separate. For preparative GC, larger diameter columns are used to handle higher sample loads, allowing for the isolation of pure isomers.
High-Performance Liquid Chromatography (HPLC) is another versatile technique used for xylene isomer separation, particularly at the analytical level. In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile and water), is commonly employed. The separation mechanism is based on the differential partitioning of the isomers between the two phases. More recently, novel stationary phases, including metal-organic frameworks (MOFs), have been developed for HPLC, offering unique selectivities for aromatic isomers based on shape, size, and specific chemical interactions.
The following table provides a comparative overview of typical chromatographic conditions for the separation of xylene isomers.
| Chromatographic Technique | Stationary Phase | Mobile Phase | Typical Application |
| Gas Chromatography (GC) | Bentone-34/Di-n-decyl phthalate (B1215562) | Helium, Nitrogen | Analytical quantification, Purity analysis |
| Preparative GC | Modified Polysiloxane | Helium | Isolation of pure isomers |
| High-Performance Liquid Chromatography (HPLC) | C18 (Reversed-Phase) | Acetonitrile/Water | Analytical separation and quantification |
| HPLC with advanced materials | Metal-Organic Framework (MOF) | Organic Solvents | High-selectivity analytical separation |
Theoretical Modeling of Isomer Separation Processes
Theoretical modeling and molecular simulations have become indispensable tools for understanding and optimizing the separation of xylene isomers. These computational approaches provide molecular-level insights into the separation mechanisms, which are often difficult to probe experimentally. By predicting the behavior of isomers in different separation media, modeling can accelerate the discovery and design of new materials and processes.
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. In the context of xylene separation, MD can be employed to investigate the diffusion of isomers through the pores of membranes, such as zeolites and MOFs. By simulating the trajectories of individual molecules, researchers can calculate diffusion coefficients and understand how the shape and size of the isomers and the pore structure of the material influence the transport rates. This information is crucial for designing membranes with high permeability and selectivity.
Monte Carlo (MC) simulations , particularly the Grand Canonical Monte Carlo (GCMC) method, are powerful for studying adsorption-based separations. GCMC simulations can predict the adsorption isotherms of xylene isomers in porous materials by calculating the equilibrium distribution of molecules between a bulk phase and the adsorbent. This allows for the determination of adsorption capacities and selectivities, which are key performance indicators for adsorbents. These simulations can elucidate the preferred binding sites and orientations of the isomers within the pores, providing a rationale for the observed selectivity. For example, simulations have shown how the snug fit of p-xylene in the channels of certain zeolites leads to its preferential adsorption over the bulkier o- and m-isomers.
Computational studies often employ force fields to describe the interactions between atoms. The accuracy of these force fields is critical for obtaining reliable simulation results. The table below lists some commonly used force fields in molecular simulations of xylene separation.
| Force Field | Description | Application |
| Universal Force Field (UFF) | A general force field applicable to a wide range of elements. | Initial screening of MOFs and other porous materials. |
| TraPPE (Transferable Potentials for Phase Equilibria) | Specifically parameterized to reproduce vapor-liquid equilibria of organic molecules. | Accurate prediction of adsorption and diffusion in well-characterized systems. |
| OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) | A widely used all-atom force field for organic liquids and biomolecules. | Detailed studies of intermolecular interactions and solvation effects. |
By combining these theoretical approaches, researchers can perform high-throughput computational screening of vast libraries of materials (e.g., hypothetical zeolites or MOFs) to identify promising candidates for xylene isomer separation before undertaking expensive and time-consuming experimental synthesis and testing.
Spectroscopic and Advanced Analytical Characterization of O,p Xylene
Mass Spectrometry (MS) Techniques for Isomer Differentiation
GC-MS and LC-MS Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the separation and identification of volatile and semi-volatile organic compounds, including xylene isomers. GC effectively separates the isomers based on their boiling points and interactions with the stationary phase of the chromatographic column. The separated components then enter a mass spectrometer, which provides mass spectral data for identification. While the 70 eV electron impact mass spectra of the three xylene isomers (o-, m-, and p-xylene) are often identical in standard mass spectral libraries, GC separation allows for their differentiation based on retention time. acs.orgosha.gov Using appropriate GC columns, such as high-efficiency capillary columns, can achieve the necessary separation of these isomers. researchgate.net GC-MS can be used to confirm the identity of suspected mixed xylenes (B1142099). osha.gov
Liquid Chromatography-Mass Spectrometry (LC-MS), while less common for the direct analysis of non-polar aromatic hydrocarbons like xylenes compared to GC-MS, can be applied, particularly when coupled with specific ionization techniques or used for analyzing xylene derivatives or metabolites. nih.gov Xylenes lack easily ionizable functional groups, making direct LC-MS analysis challenging without techniques like adduct formation or advanced ionization sources such as APPI or APCI. chromforum.org LC-MS/MS procedures have been developed for the determination of xylene metabolites, such as dimethylphenylmercapturic acid (DPMA), in biological samples. nih.gov
High-Resolution Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a compound. While standard electron ionization MS may yield identical nominal mass spectra for xylene isomers, HRMS can potentially offer more detailed information about fragment ions, which might show subtle differences between isomers, although distinguishing structural isomers like xylenes solely by HRMS based on standard ionization methods remains challenging. acs.orgmsu.edu Advanced MS techniques, such as those employing ion-molecule reactions or femtosecond laser ionization, coupled with HRMS, can provide the specificity needed to differentiate xylene isomers by inducing unique fragmentation patterns or reactions for each isomer. acs.orgmsu.eduresearchgate.nettandfonline.com For instance, reactions with specific metal ions like V+ and VO+ in a Fourier transform mass spectrometer (FTICR) have been shown to enable the identification of each xylene isomer through unique reaction pathways. acs.org
X-ray Diffraction and Scattering Studies of o,p-Xylene (B151628) in Crystalline Forms
X-ray Diffraction (XRD) and Scattering techniques are powerful tools for determining the crystalline structure of materials. While o-xylene (B151617) and p-xylene are liquids at standard temperature and pressure, their crystalline forms can be studied under specific conditions, such as low temperature or high pressure. carnegiescience.eduacs.orgnih.gov XRD can reveal the arrangement of molecules in the crystal lattice, providing insights into intermolecular interactions and polymorphism.
Studies on the crystalline forms of xylene isomers often involve co-crystallization with host molecules or crystallization under high pressure. For example, the crystal structures of o-xylene and p-xylene picrates, formed by co-crystallization with picric acid, have been elucidated by X-ray analysis, showing different arrangements and interactions within the crystal lattice for the two isomers. jst.go.jp Pressure-induced crystallization of p-xylene has been investigated using powder X-ray diffraction (PXRD), revealing a monoclinic crystalline phase at elevated pressures. carnegiescience.eduacs.orgnih.gov Further compression can induce phase transformations to different monoclinic structures and even polymerization, which can also be characterized by PXRD. carnegiescience.eduacs.orgnih.govacs.org Small-angle X-ray scattering (SAXS) has been used to study the microscale structure of xylene isomers in complexes with host molecules like α-cyclodextrin, showing distinct scattering profiles depending on the isomer. pku.edu.cnresearchgate.net
Advanced Chromatographic Methods (e.g., GCxGC)
Advanced chromatographic methods, such as Comprehensive Two-Dimensional Gas Chromatography (GCxGC), offer significantly enhanced separation capabilities compared to traditional one-dimensional GC, which is particularly beneficial for analyzing complex mixtures containing structural isomers like xylenes. azom.comgcms.czazom.com GCxGC utilizes two different separation columns with different stationary phases in series, providing a much larger peak capacity and improved resolution. azom.comgcms.czazom.com This allows for better separation of closely eluting compounds, including the challenging separation of m- and p-xylene that can be difficult with 1D GC. azom.comgcms.czazom.com The output of GCxGC is typically a two-dimensional chromatogram (contour plot) where compounds are separated based on their retention times on both columns, providing a structured separation space that aids in identification and analysis. azom.comazom.com GCxGC can be coupled with various detectors, including mass spectrometry (GCxGC-MS), for comprehensive analysis of complex samples containing xylene isomers. gcimage.com
Terahertz Time-Domain Spectroscopy (THz-TDS) for Characterization
Terahertz Time-Domain Spectroscopy (THz-TDS) is a technique that probes molecular vibrations and rotations in the low-frequency THz range (typically 0.1-10 THz). This technique is sensitive to the collective modes and intermolecular interactions within a sample. THz-TDS has been applied to study volatile organic compounds (VOCs) in their liquid phase, including p-xylene. nih.govoptica.org Measurements of the frequency-dependent refractive index and absorption coefficient in the THz range can provide unique spectral fingerprints for different VOCs, allowing for their discrimination. nih.govoptica.org Although xylenes have similar molecular structures, THz-TDS has successfully discriminated p-xylene from benzene (B151609) and toluene (B28343) based on their distinct refractive index and absorption parameters in the THz region. nih.govoptica.org THz-TDS has also been used to monitor chemical reactions involving o-xylene, such as isomerization catalyzed by AlCl3, by observing changes in the absorption spectrum over time and temperature. iphy.ac.cnresearchgate.net This indicates the potential of THz spectroscopy for real-time monitoring of processes involving xylene isomers.
Fluorescence Spectroscopy for Isomer Distinction
Fluorescence spectroscopy can be used to distinguish xylene isomers based on their distinct photophysical properties. While all three xylene isomers are aromatic and can exhibit fluorescence, subtle differences in their molecular structure influence their excitation and emission wavelengths and fluorescence intensities. Studies have shown that the fluorescence peak intensities of xylene isomers in water are linearly correlated to concentration and follow a specific order (p-xylene > o-xylene > m-xylene) at particular excitation and emission wavelengths. royalsocietypublishing.orgdatadryad.orgnih.govscite.ai Experimental excitation/emission wavelengths have been reported, for example, 260 nm/285 nm for o- and m-xylene (B151644) and 265 nm/290 nm for p-xylene. royalsocietypublishing.orgdatadryad.orgnih.govscite.ai Theoretical calculations using methods like time-dependent density functional theory (TD-DFT) can support experimental findings and provide insights into the electronic transitions and oscillator strengths responsible for the observed fluorescence behavior, further aiding in isomer distinction. royalsocietypublishing.orgdatadryad.orgnih.govscite.ai These findings suggest that fluorescence spectroscopy can provide a fast method to distinguish xylene isomers based on their photophysical properties. royalsocietypublishing.orgdatadryad.orgnih.govscite.ai
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques combine two or more analytical techniques to leverage the strengths of each, providing more comprehensive analysis than individual methods. ijarnd.comrjpn.orgajrconline.orgnih.gov As discussed in previous sections, GC-MS and LC-MS are prime examples of hyphenated techniques widely applied in the analysis of organic compounds, including xylenes and their metabolites. nih.govijarnd.comajrconline.orgmdpi.com GC-MS combines the separation power of GC with the identification capabilities of MS. ijarnd.commdpi.com LC-MS couples liquid chromatography with mass spectrometry, useful for less volatile or more polar compounds or derivatives. nih.govijarnd.comajrconline.org
Beyond GC-MS and LC-MS, other hyphenated techniques are relevant. GCxGC-MS, as mentioned earlier, combines the high separation power of GCxGC with MS detection, enabling detailed analysis of complex mixtures containing xylene isomers. gcimage.com The combination of chromatographic separation with spectroscopic detection methods like FT-IR (GC-FTIR or LC-FTIR) can provide complementary structural information to MS, which is particularly useful for distinguishing structural isomers that may have similar mass spectra but different infrared spectra. ijarnd.comrjpn.orgajrconline.org While coupling LC with IR can be challenging due to mobile phase interference, advancements continue in this area. ijarnd.comrjpn.org Other hyphenated techniques like LC-NMR and capillary electrophoresis coupled with MS (CE-MS) are also employed in various analytical applications and could potentially be applied to xylene analysis or their interactions with other molecules. ijarnd.comajrconline.orgnih.gov These combined techniques enhance the ability to separate, identify, and quantify components in complex samples, offering improved specificity, accuracy, and precision. ijarnd.comrjpn.orgnih.gov
Theoretical and Computational Chemistry Studies of O,p Xylene
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, are powerful tools for probing the electronic structure and related properties of molecules like o-xylene (B151617) and p-xylene (B151628). These methods allow for the determination of molecular geometries, energy levels, charge distributions, and spectroscopic parameters.
Density Functional Theory (DFT) Applications
DFT has been widely used to study the electronic structure of xylene isomers. Investigations employing TD-DFT (Time-Dependent DFT) have focused on the photophysical properties, including excitation and emission spectra royalsocietypublishing.orgresearchgate.net. These studies can reveal the effect of the relative positions of methyl groups on electronic transitions selcuk.edu.tr. For instance, theoretical excitation/emission wavelengths have been calculated for o-xylene and p-xylene, showing distinct values (e.g., 247 nm/267 nm for o-xylene and 251 nm/307 nm for p-xylene using PBEPBE/6-31+G(d,p)) royalsocietypublishing.orgresearchgate.net. The energy difference between LUMOs and HOMOs, calculated using DFT, can describe molecular interactions royalsocietypublishing.org.
DFT calculations have also been applied to analyze the conformational landscape of xylene isomers and their vibrational properties eurjchem.comhelmholtz-berlin.de. Different conformers of p-xylene have been identified computationally, and their vibrational modes and Raman activity studied eurjchem.com. The reactivity of different conformers, such as eclipsed versus staggered p-xylene, can be explained based on the HOMO-LUMO energy gap calculated by DFT eurjchem.com. Furthermore, DFT has been utilized to investigate the atmospheric oxidation mechanisms of p-xylene, determining reaction energies and activation barriers for intermediate radical formation nih.gov.
Theoretical excitation and emission wavelengths for o-xylene and p-xylene calculated using TD-DFT are presented in the table below. royalsocietypublishing.orgresearchgate.net
| Isomer | Theoretical Excitation Wavelength (nm) | Theoretical Emission Wavelength (nm) |
| o-Xylene | 247 | 267 |
| p-Xylene | 251 | 307 |
Ab Initio Methods for Molecular Properties
Ab initio methods provide a rigorous approach to calculating molecular properties from first principles, without empirical parameters. These methods have been used to investigate the molecular conformation and potential energy surfaces of xylene isomers researchgate.netcolostate.edu. For o-xylene, ab initio calculations support the experimental findings regarding its minimum energy conformation colostate.edu. They can also provide detailed information about bond lengths and angles, which can be compared with experimental data from techniques like neutron powder diffraction researchgate.net.
Ab initio calculations have also been applied in conjunction with experimental studies to understand the kinetics and thermochemical quantities of reactions involving xylenes (B1142099), such as the reaction with bromine atoms rsc.org. Different ab initio methods, including G3, G4, and CCSD(T) with various basis sets, have been employed to gain detailed insights into these reaction mechanisms rsc.org.
Molecular Dynamics Simulations for o,p-Xylene Systems
Molecular Dynamics (MD) simulations are powerful for studying the time-dependent behavior of molecular systems, including the diffusion and interaction of o-xylene and p-xylene with other molecules and materials.
Interaction with Solvents and Adsorbents
MD simulations have been used to study the interaction of xylene isomers with various solvents and adsorbents. Studies on the interaction of heavy oil components (saturates, aromatics, resins, and asphaltenes) with o-xylene and p-xylene solvents have been conducted using MD simulations. These simulations can reveal differences in the diffusion behavior of these components in different xylene isomers tandfonline.comtandfonline.com. For example, the diffusion displacement of saturates in p-xylene and o-xylene has been observed to be significantly greater than that of other components tandfonline.comtandfonline.com. The interaction energies between asphaltenes and o-xylene have also been investigated, showing that van der Waals interactions play a more significant role than electrostatic interactions in this system arxiv.orgresearchgate.net.
The adsorption and diffusion of xylene isomers in porous materials like zeolites and Metal-Organic Frameworks (MOFs) have been extensively studied using MD simulations rsc.orgfigshare.comrsc.orgnih.govrsc.orgnih.govmdpi.com. These simulations help in understanding the adsorption capacities, heats of adsorption, Henry coefficients, and diffusion coefficients of the isomers in these materials rsc.orgrsc.org. MD simulations can predict the preferential adsorption sites and diffusion pathways within the porous structures ntnu.no. The selectivity of different zeolites and MOFs for o-xylene and p-xylene separation has been investigated through MD simulations, revealing the influence of factors like pore size, shape, and interactions with the framework figshare.comnih.govnih.gov. For instance, in FAU zeolites, the loadings of o-xylene have been found to be higher than those of p-xylene nih.gov.
Mean Square Displacement (MSD) values from MD simulations can be used to describe the diffusion characteristics of molecules in different solvent systems. tandfonline.comtandfonline.com
| Solvent | Component | MSD (Ų) |
| p-Xylene | Saturates | 252.45 |
| o-Xylene | Saturates | 178.72 |
Note: These values are representative and can vary depending on simulation conditions and the specific composition of heavy oil components.
Confinement Effects in Porous Materials
MD simulations are particularly useful for studying the behavior of molecules under confinement, such as within the pores of zeolites and MOFs rsc.orgfigshare.comrsc.orgtandfonline.comescholarship.orgntnu.nocsic.es. These studies can reveal how the restricted environment affects the diffusion and orientation of xylene isomers. Confinement effects can lead to different diffusion mechanisms and activation energies compared to the bulk phase rsc.orgescholarship.orgntnu.nocsic.es. For example, MD simulations have shown that the diffusion of xylene isomers in FAU zeolites is temperature-dependent, with varying diffusion activation energies in different temperature ranges rsc.org.
Studies in MOF-5 have combined experimental NMR and MD simulations to investigate the translational and rotational motion of xylene isomers under confinement escholarship.orgntnu.no. These studies have shown that p-xylene exhibits faster translational motion but slower rotational motion compared to o-xylene and m-xylene (B151644) in MOF-5 escholarship.orgntnu.no. The unique channel structures in some zeolites can synergistically enhance the confined diffusion of p-xylene, with diffusion pathways being dependent on loading csic.es.
Translational and rotational activation energies for xylene isomers in MOF-5 from combined NMR and MD studies are presented below. escholarship.orgntnu.no
| Isomer | Translational Activation Energy (kJ/mol) | Rotational Activation Energy (kJ/mol) |
| o-Xylene | 21.2 | 11.55 |
| p-Xylene | 15.3 | 47.26 |
Reaction Pathway Modeling and Transition State Analysis
Computational methods are essential for modeling reaction pathways and analyzing transition states, providing insights into reaction mechanisms and kinetics. DFT and ab initio methods, often combined with transition state theory, are employed for these studies nih.govrsc.orgresearchgate.net.
Studies on the oxidation of o-xylene and p-xylene by SO2, relevant to processes like the Claus process, have utilized DFT and composite methods to determine reaction mechanisms and rate constants researchgate.net. These studies can identify key intermediates, such as xylyl radicals, and analyze the energetics of different reaction steps, including H-abstraction and SO2 addition researchgate.net. Transition state theory is used to calculate reaction rate constants based on the characteristics of the transition states rsc.orgresearchgate.net.
Modeling of xylene transformation reactions over catalysts like ZSM-5 zeolite has explored different reaction schemes, such as direct interconversion between isomers via 1,3-methyl shift or stepwise isomerization via 1,2-methyl shifts acs.orgscialert.net. Computational modeling can help in determining the preferred reaction pathways and obtaining rate constants and activation energies for these transformations acs.org.
The pyrolysis of xylene isomers and the formation of polycyclic aromatic hydrocarbons (PAHs) have also been investigated using kinetic modeling based on experimental data researchgate.net. These models can identify important reaction pathways and the percentage contributions of different reactions to product formation at various temperatures researchgate.net.
Computational Spectroscopy for Prediction and Interpretation of Spectra
Computational spectroscopy plays a crucial role in understanding the electronic and vibrational properties of o-xylene and p-xylene, aiding in the prediction and interpretation of their experimental spectra. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic spectra, such as UV-Vis absorption and fluorescence.
Studies employing TD-DFT have investigated the UV-Vis electronic spectra of neutral xylene isomers. Calculations using functionals like cam-B3LYP with appropriate basis sets (e.g., 6-311++G(2d,2p)) can predict strong absorption bands and smaller bands at different wavelengths. selcuk.edu.trdergipark.org.tr For instance, calculations have shown strong absorption bands around 180 nm and smaller bands around 210 nm for xylene isomers. dergipark.org.tr Analysis of these spectra involves identifying the major contributions from molecular orbital transitions, such as HOMO-1→LUMO+4 or HOMO→LUMO+3 transitions for o-xylene. dergipark.org.tr
Theoretical approaches have also been applied to study the fluorescence properties of xylene isomers. TD-DFT calculations can determine theoretical excitation and emission wavelengths. royalsocietypublishing.orgresearchgate.net For o-xylene, theoretical excitation/emission wavelengths have been reported around 247 nm/267 nm, while for p-xylene, they are around 251 nm/307 nm. researchgate.net These theoretical predictions can be compared with experimental fluorescence data to validate computational models and understand the photophysical processes, such as internal conversion energy differences upon photoexcitation. royalsocietypublishing.orgresearchgate.net
Computational methods, including Density Functional Theory (DFT), are also used to determine the optimized geometries and energies of xylene isomers in their ground and excited states, which are essential for spectroscopic calculations. selcuk.edu.trdergipark.org.trresearchgate.net Conformational analysis, often performed using semi-empirical methods followed by DFT optimization, reveals that o-xylene and p-xylene typically have one stable conformer. selcuk.edu.trdergipark.org.trresearchgate.net These optimized structures are then used as the basis for calculating spectroscopic parameters.
Furthermore, computational studies aid in the assignment of peaks in vibrational spectra, such as Raman spectroscopy, by providing theoretical vibrational frequencies and normal modes. researchgate.net Franck-Condon factor simulations, derived from theoretical calculations, can assist in assigning vibronic progressions observed in gas phase electronic spectra of xylene isomers and their clusters with water. figshare.com These simulations help in understanding which vibrational modes are involved in electronic transitions. figshare.com Computational studies have also explored the interaction energies and structural changes when xylene isomers interact with other molecules or materials, such as the dissolution of o-xylene in the presence of a cobalt complex, using DFT calculations to understand energy differences and spatial requirements. rsc.org
Machine Learning Approaches in this compound Research
Machine learning (ML) techniques are increasingly being integrated into the study of xylene isomers, particularly for tasks involving the analysis of complex experimental data and the prediction of material properties related to xylene separation and detection.
One significant area where ML is applied is in the research of metal-organic frameworks (MOFs) for xylene separation. Computational screening of large MOF databases can be synergized with machine learning to explore the selective adsorption of p-xylene over other isomers like o-xylene. acs.orgfigshare.comscribd.com ML methods, including back-propagation neural networks and decision trees, are utilized to analyze and optimize separation performance metrics, such as adsorption capacity and selectivity, based on MOF structural descriptors. acs.orgscribd.com These approaches help identify key structural factors of MOFs, such as pore limiting diameter and largest cavity diameter, that govern separation performance. acs.org
Machine learning algorithms are also employed in the development and analysis of sensor technologies for detecting and discriminating xylene isomers, often in mixtures. Sensor arrays, such as those utilizing MOF films, generate complex response data that can be effectively processed using ML. kit.eduanalytica-world.comacs.org Algorithms like the k-nearest neighbor (kNN) analysis have been successfully used to discriminate between different o-, p-, and m-xylene mixtures with high accuracy based on sensor array data. kit.eduanalytica-world.com
O,p Xylene As a Precursor in Advanced Chemical Synthesis and Materials Science
Utilization in Specialty Organic Chemical Synthesis
o-Xylene (B151617) and p-xylene (B151628) play crucial roles in the synthesis of specialty organic chemicals, leveraging their aromatic structure and reactive methyl groups.
As an Aromatic Building Block
Both o- and p-xylene serve as fundamental aromatic building blocks in organic synthesis. Their benzene (B151609) ring structure, substituted with two methyl groups, allows for various chemical transformations, including oxidation, halogenation, and nitration, to introduce further functionality. For instance, nitration of p-xylene can yield nitro-p-xylene, dinitro-p-xylene, and trinitro-p-xylene under controlled conditions. nih.gov These derivatives can then be used in subsequent reactions to synthesize other organic compounds.
Role in Synthesis of Phthalate (B1215562) Derivatives (Chemical Intermediate Focus)
o-Xylene is a primary precursor for the production of phthalic anhydride (B1165640), a key chemical intermediate. atamanchemicals.comril.comatamanchemicals.comcargohandbook.com Phthalic anhydride is predominantly used in the manufacture of phthalate esters, which function as plasticizers, particularly for polyvinyl chloride (PVC). atamanchemicals.com The synthesis of phthalic anhydride typically involves the catalytic oxidation of o-xylene with oxygen in a gas-phase reaction, often utilizing vanadium-based catalysts such as V₂O₅/TiO₂. researchgate.netrsc.org
p-Xylene, on the other hand, is the principal precursor to terephthalic acid (TPA) and dimethyl terephthalate (B1205515) (DMT). wikipedia.orgatamanchemicals.comcargohandbook.comchemicals.co.uk TPA is a crucial intermediate, primarily produced by the liquid-phase oxidation of p-xylene using a catalyst system involving cobalt, manganese, and bromine salts. researchgate.netenergy.govmdpi.com TPA and DMT are essential monomers for the production of polyesters. wikipedia.orgatamanchemicals.com
A comparison of the primary derivatives and their uses is presented in the table below:
| Xylene Isomer | Primary Derivative | Major Uses |
| o-Xylene | Phthalic Anhydride | Plasticizers (phthalate esters), Alkyd resins |
| p-Xylene | Terephthalic Acid (TPA), Dimethyl Terephthalate (DMT) | Polyester (B1180765) fibers and resins (PET) |
| m-Xylene (B151644) | Isophthalic Acid | High-performance polyesters, Alkyd resins |
Note: While the article focuses on o,p-xylene, m-xylene is included in the table for context regarding xylene isomers and their derivatives.
Polymer Precursor Chemistry
Both o- and p-xylene derivatives are integral to polymer chemistry, serving as monomers for the synthesis of various polymeric materials.
Monomer for Aromatic Polyesters and Polyamides
p-Xylene derivatives, specifically TPA and DMT, are the main monomers for the production of aromatic polyesters, most notably polyethylene (B3416737) terephthalate (PET). wikipedia.orgatamanchemicals.comcargohandbook.comchemicals.co.ukwikipedia.orgoriginmaterials.com PET is a widely used polymer in synthetic fibers, plastic bottles, and packaging materials. wikipedia.orgatamanchemicals.comenergy.govmdpi.comjalonzeolite.com The synthesis of PET involves the condensation polymerization of TPA or DMT with ethylene (B1197577) glycol. mdpi.com Aromatic polyamides, such as poly(hexamethylene terephthalamide) (PA 6,T), also utilize terephthalic acid derived from p-xylene as a monomer. mdpi.com
While o-xylene's primary derivative, phthalic anhydride, is used in alkyd resins and unsaturated polyesters, its role as a direct monomer for high-tonnage aromatic polyesters and polyamides is less significant compared to p-xylene derivatives. atamanchemicals.comresearchgate.net
Role in Functional Polymer Synthesis
Beyond commodity polymers, xylene derivatives are explored in the synthesis of functional polymers. For example, poly(p-xylylene) (PPX), also known as Parylene, can be synthesized from p-xylene or its dimer, [2.2]paracyclophane, via chemical vapor deposition (CVD). d-nb.inforsc.orgresearchgate.net PPX polymers exhibit unique properties, including thermal stability, chemical resistance, and electrical insulation, making them suitable for protective coatings and other specialized applications. d-nb.inforsc.orgresearchgate.net Research is ongoing to functionalize PPX polymers by introducing various groups, enabling the creation of materials with tailored properties such as liquid crystallinity, photoswitchability, and water solubility. rsc.orgresearchgate.net
Advanced Materials Development from this compound Derivatives
Derivatives of o- and p-xylene contribute to the development of advanced materials with enhanced properties. The high-performance characteristics of polymers like PET and PPX, derived from these xylenes (B1142099), make them valuable in demanding applications.
Terephthalic acid-based resins, derived from p-xylene, are utilized in protective coatings and adhesives requiring durability and corrosion resistance. mdpi.com The development of new catalysts and processes for the oxidation of p-xylene to TPA, including photocatalytic approaches under milder conditions, represents an area of ongoing research aimed at more sustainable production of this key material precursor. mdpi.com
Design of Xylene-Based Ligands and Complexes
Xylene derivatives, particularly those based on the ortho isomer, have garnered interest in the design of specialized ligands for coordination chemistry. The spatial arrangement of substituents on the ortho-xylene backbone allows for the creation of bidentate or polydentate ligands with specific bite angles and steric profiles, which are crucial for influencing the reactivity and selectivity of metal complexes in catalysis and other applications.
Research has explored the synthesis and characterization of novel hybrid ligands featuring an o-xylene backbone. These ligands often incorporate different donor atoms, such as phosphorus (P) and sulfur (S), or phosphorus (P) and nitrogen (N), creating P,E ligands where E represents a different heteroatom donor. wgtn.ac.nzresearchgate.net A methodology has been developed for the synthesis of these ligands, often starting from a common o-C₆H₄{CH₂PBuᵗ₂(BH₃)}(CH₂Cl) substrate. wgtn.ac.nzresearchgate.net The synthesis typically involves treating the substrate with an appropriate nucleophilic reagent or preparing a Grignard reagent followed by reaction with an electrophile. wgtn.ac.nzresearchgate.net Phosphine deprotection is then carried out using one of several methods depending on the properties of the second functional group. wgtn.ac.nzresearchgate.net
Studies on the coordination behavior of these o-xylene-based P,E ligands with transition metal precursors, such as platinum(II), platinum(0), and palladium, have been conducted. wgtn.ac.nz For instance, chelated [PtCl₂(P,E)] complexes have been synthesized with P,S and P,N ligands derived from o-xylene. wgtn.ac.nz X-ray crystal structure analysis of a [PtCl₂(P,S)] complex revealed a relatively small ligand bite angle of 86.1°. wgtn.ac.nz
Furthermore, m-xylene-based diamines have been investigated as potential NCN pincer ligands. mdpi.comresearchgate.net These ligands feature methyl groups in the benzyl (B1604629) positions, designed to create a new class of trianionic pincer ligands aimed at preventing common decomposition pathways in metal pincer complexes via C-H activation. mdpi.comresearchgate.net The introduction of bulky substituents on these ligands provides steric protection for the metal center and can help prevent complex dimerization. mdpi.comresearchgate.net While double deprotonation of these ligands is straightforward, achieving triple deprotonation to yield trianionic ligands has presented challenges, potentially due to increased electron density at the nitrogen atoms and steric hindrance caused by the methyl groups. mdpi.comresearchgate.net
Studies on xylene-based group-six metal PCP pincer complexes (M = Cr, Mo, W) have also been reported. researchgate.net These complexes, featuring a xylene scaffold, were prepared via a solvothermal approach. researchgate.net For example, a Cr(III) complex, trans-[Cr(PCP-iPr)(CH₃CN)(Br)₂], and seven-coordinate cationic bromo carbonyl Mo(II) and W(II) complexes, [M(PCP-iPr)(CO)₃Br], have been synthesized and characterized. researchgate.net These seven-coordinate complexes exhibit fluxional behavior in solution due to rapid CO ligand interconversions, a mechanism studied using DFT calculations. researchgate.net
Table 1 summarizes some examples of xylene-based ligands and their corresponding metal complexes discussed in research.
| Ligand Type (Xylene Base) | Donor Atoms | Metal | Complex Examples | Key Findings |
| o-Xylene | P, S or P, N | Pt, Pd | [PtCl₂(P,E)], [Pd(µ-OAc)(P,C)]₂ dimer | Synthesis methodology developed, chelated complexes formed, small bite angle observed in a Pt complex. wgtn.ac.nzresearchgate.net |
| m-Xylene | NCN (diamine) | - | Potential pincer ligands | Bulky substituents for steric protection, challenges in triple deprotonation noted. mdpi.comresearchgate.net |
| Xylene scaffold | PCP pincer | Cr, Mo, W | trans-[Cr(PCP-iPr)(CH₃CN)(Br)₂], [M(PCP-iPr)(CO)₃Br] | Synthesis via solvothermal route, fluxional behavior observed in Mo/W complexes. researchgate.net |
Applications in Functional Coatings and Resins
Xylene, including its isomers, plays a role in the synthesis and application of functional coatings and resins, primarily as a solvent or as a component in the synthesis of resin precursors. While the direct use of this compound as a monomer in large-scale polymerization for bulk resins might be less common compared to monomers like terephthalic acid derived from para-xylene, its derivatives and related compounds are integral to specific coating and resin formulations.
Xylene is utilized as a solvent in the synthesis of acrylic resins for high-solids coatings. paint.org The choice of solvent, such as xylene, influences the molecular weight and polydispersity index of the synthesized resins. paint.org Studies have investigated the effect of different solvents, including xylene, on the polymerization conditions and the resulting resin properties. paint.org For instance, acrylic resins have been synthesized in xylene, among other solvents, to study the impact on molecular weight distribution. paint.org
Furthermore, xylene can be a component in the core material of microcapsules used in self-healing coatings. scientific.net In one study, microcapsules were synthesized by in-situ polymerization, with epoxy resin and xylene forming the core material. scientific.net
Derivatives of xylenes are also explored in the synthesis of polymers for coatings. For example, p-xylene is a crucial precursor for terephthalic acid (TPA), which is then used to produce polyethylene terephthalate (PET), a polymer widely used in fibers and packaging and relevant to some coating applications. nih.govjalonzeolite.comchiyodacorp.commdpi.com Research is ongoing to develop sustainable routes for producing p-xylene and subsequently TPA from alternative feedstocks like CO₂. chiyodacorp.commdpi.com
Methylene-xylene-based polysulfide block copolymers have also been synthesized and investigated for their properties relevant to applications as sealants, adhesives, and coatings. researchgate.net These polymers can be cured using agents like zinc oxide. researchgate.net
While not exclusively focused on this compound as a direct monomer, the research highlights the importance of xylene and its derivatives in the broader context of synthesizing polymers and formulating functional coatings and resins. This includes their use as solvents in polymerization processes and as building blocks for precursors like TPA or specialized polymers like methylene-xylene-based polysulfides.
Table 2 provides examples of the applications of xylene in coatings and resins based on the research findings.
| Application Area | Role of Xylene/Derivative | Specific Examples/Findings |
| Acrylic Resins | Solvent in synthesis | Used in solution polymerization to control molecular weight and polydispersity. paint.org |
| Self-Healing Coatings | Component of microcapsule core material | Used in conjunction with epoxy resin in in-situ polymerization for microcapsules. scientific.net |
| Polyester Resins/Fibers | Precursor for Terephthalic Acid (p-xylene) | p-Xylene is oxidized to TPA, a key monomer for PET used in various applications. nih.govjalonzeolite.comchiyodacorp.commdpi.com |
| Polysulfide Polymers | Based on methylene-xylene | Methylene-xylene-based polysulfide block copolymers synthesized for potential coating use. researchgate.net |
Environmental Transformations and Fate of O,p Xylene Excluding Toxicity
Atmospheric Chemistry and Photodegradation Mechanisms
In the atmosphere, o- and p-xylene (B151628) are primarily removed through photochemical reactions. These reactions are initiated by highly reactive species present in the troposphere, leading to their degradation and the formation of secondary pollutants.
Secondary Organic Aerosol Formation Pathways
The atmospheric oxidation of o- and p-xylene contributes to the formation of secondary organic aerosols (SOA). This process involves the formation of less volatile organic compounds from the gas-phase oxidation products, which then condense or partition onto existing aerosol particles or nucleate to form new particles.
Following the initial reaction with hydroxyl radicals, the resulting peroxy radicals and bicyclic peroxy radicals (BPRs) can react further in the atmosphere researchgate.netresearchgate.net. These reactions, particularly those involving BPRs with nitrogen monoxide (NO) or hydroperoxy radicals (HO₂), can lead to the formation of various products, including organonitrates, hydroperoxides (ROOH), and bicyclic alkoxy radicals (BARs) researchgate.netresearchgate.net. Products such as hydroperoxides and methylglyoxal (B44143) are considered contributors to SOA formation researchgate.net.
Studies have shown that the formation of SOA from the photooxidation of xylene isomers is dependent on the structure of the isomer and the levels of nitrogen oxides (NOx) present nih.govacs.orgosti.gov. Generally, the SOA formation potential of p-xylene has been observed to be less than that of o-xylene (B151617) and m-xylene (B151644), although this difference can become insignificant in NOx-free environments nih.govacs.orgosti.gov. Experimental findings suggest that organic peroxides may play a major role in explaining SOA formation from aromatic hydrocarbons nih.govacs.orgosti.gov.
Biogeochemical Cycling and Microbial Transformation Pathways
o- and p-Xylene can undergo biodegradation in various environmental compartments, including soil and water, primarily through the action of microorganisms.
Enzymatic Degradation Mechanisms
Microbial degradation of aromatic hydrocarbons like xylenes (B1142099) often involves enzymatic pathways. Aerobic degradation typically proceeds via an upper pathway that leads to partially oxidized aromatic intermediates, followed by a lower pathway that processes dihydroxylated aromatic molecules nih.gov. Key enzymes in the upper pathway are monooxygenases, which catalyze the hydroxylation of the aromatic ring nih.gov.
For xylenes, aerobic degradation can be initiated by monooxygenases or dioxygenases oup.com. Some bacteria utilize xylene monooxygenase, which initially oxidizes a methyl group to the corresponding methylbenzyl alcohol oup.comtandfonline.com. An alternative aerobic route involves the direct attack of the aromatic ring by dioxygenases, producing cis-dihydrodiols oup.com. These dihydrodiols can then dehydrate to form dimethylphenols oup.com.
Anaerobic degradation of xylenes can also occur, often initiated by a fumarate (B1241708) addition reaction catalyzed by glycyl radical enzymes d-nb.info. This is analogous to the benzylsuccinate synthase reaction observed in toluene (B28343) degradation d-nb.info.
Specific microbial strains, such as Rhodococcus species, are known for their ability to degrade o-xylene oup.comfrontiersin.org. Rhodococcus opacus strain R7, for instance, can utilize o-xylene as a sole carbon and energy source frontiersin.org. Studies on this strain suggest that the oxidation mechanism involves a ring-hydroxylating dioxygenase system, with genes encoding for the ethylbenzene (B125841) dioxygenase system (Akb) being highly upregulated in the presence of o-xylene frontiersin.org.
Fate in Aquatic and Terrestrial Systems (Chemical Transformations)
In aquatic and terrestrial systems, beyond microbial degradation, chemical transformations can also influence the fate of o- and p-xylene. While biodegradation is often a primary removal mechanism, particularly in environments rich in microbial activity, other chemical processes can contribute.
Hydrolysis is generally not a significant degradation pathway for xylenes due to the absence of readily hydrolyzable groups. Oxidation by chemical oxidants present in the environment, although typically slower than microbial processes, can occur. The reactivity of xylenes with oxidants like permanganate (B83412) or chromate (B82759) can lead to the formation of various products, including carboxylic acids.
In groundwater and soil, the partitioning of o- and p-xylene between the aqueous phase, solid phase (soil organic matter), and gaseous phase (in unsaturated zones) affects their mobility and availability for degradation. Their relatively low water solubility and moderate octanol-water partition coefficients influence their adsorption to soil particles.
Advanced oxidation processes (AOPs), discussed in the next section, represent engineered chemical transformations used for remediation in these systems frtr.govtajhizkala.ir.
Advanced Oxidation Processes for o,p-Xylene Remediation (Process Chemistry Focus)
Advanced Oxidation Processes (AOPs) are a suite of chemical treatment technologies used for the remediation of organic contaminants, including xylenes, in water and wastewater frtr.govtajhizkala.iroiccpress.com. These processes are based on the generation of highly reactive radical species, primarily hydroxyl radicals (•OH), which can oxidize a wide range of organic compounds frtr.govoiccpress.com.
Common AOPs include processes involving ozone (O₃), hydrogen peroxide (H₂O₂), ultraviolet (UV) radiation, titanium dioxide (TiO₂) photocatalysis, and Fenton's chemistry (using iron catalysts to generate hydroxyl radicals from hydrogen peroxide) frtr.govoiccpress.com. The combination of these methods, such as UV/H₂O₂, UV/O₃, or O₃/H₂O₂, can enhance the production of hydroxyl radicals and improve treatment efficiency frtr.govoiccpress.com.
The process chemistry involves the generation of •OH radicals through various mechanisms, for example:
O₃ + UV → •OH + •O₂ + •O
H₂O₂ + UV → 2 •OH
O₃ + H₂O₂ → •OH + •O₂H + O₂
Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ (Fenton reaction)
Once generated, hydroxyl radicals react rapidly with o- and p-xylene through addition to the aromatic ring and hydrogen abstraction, similar to atmospheric reactions but at much higher concentrations oiccpress.com. This leads to the formation of intermediate degradation products, which are further oxidized by radicals until, ideally, complete mineralization to carbon dioxide, water, and inorganic ions is achieved frtr.gov.
Factors influencing the efficiency of AOPs for xylene remediation include the concentration of the oxidant, UV dose (if used), pH, presence of radical scavengers (e.g., bicarbonates, natural organic matter), and the initial concentration of xylenes oiccpress.comnih.gov. For instance, the presence of certain inorganic anions and natural organic matter can inhibit the oxidation of BTEX compounds, including xylenes, in some AOPs nih.gov.
AOPs are often applied to treat water streams with relatively low concentrations of organic contaminants and can be used alone or in conjunction with other treatment technologies as a polishing step frtr.govtajhizkala.ir.
Environmental Monitoring Methodologies for this compound (Detection Methods)
Monitoring the presence and concentration of volatile organic compounds (VOCs) like o-xylene and p-xylene in the environment is crucial for assessing potential exposure and understanding their environmental fate. Due to their volatility and presence in various sources such as petroleum products and combustion processes, effective analytical methods are required for their detection in air, water, and soil matrices.
A gas chromatograph equipped with an appropriate detector is a fundamental instrument for determining environmental levels of xylenes. cdc.gov Precautions during sample isolation, collection, and storage are necessary to prevent the loss of these volatile compounds to the air. cdc.gov
Common Analytical Techniques
Several analytical techniques are commonly employed for the detection and quantification of o-xylene and p-xylene in environmental samples. Gas Chromatography (GC) is a widely used technique, often coupled with various detectors to achieve the necessary sensitivity and specificity.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique that combines the separation capabilities of GC with the identification and quantification power of MS. It provides high specificity and sensitivity for detecting volatile contaminants in various matrices, including air, water, and soil. nih.govexplorationpub.comresearchgate.net GC-MS can detect xylene at parts-per-trillion (ppt) levels in samples like whole human blood using a purge and trap apparatus. cdc.gov For environmental samples, GC-MS is frequently used and offers a robust method for the analysis of BTEX compounds (benzene, toluene, ethylbenzene, and xylenes). nih.govexplorationpub.com While GC-MS is excellent for identifying complex mixtures, distinguishing between positional isomers like o-, m-, and p-xylenes can sometimes require specific operating conditions or advanced techniques. epa.gov
Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID is another common method for analyzing xylenes. It is a sensitive detector for hydrocarbons and is often used in conjunction with GC for environmental monitoring. cdc.gov
Gas Chromatography-Photoionization Detection (GC-PID): GC-PID is particularly sensitive to aromatic hydrocarbons like xylenes and is frequently used for air monitoring applications. who.int
Sample Preparation Methods
Effective sample preparation is essential to concentrate the analytes and clean up the sample matrix before GC analysis. Different methods are used depending on the environmental matrix:
Air Samples: The most common method for detecting aromatic hydrocarbons in air involves the adsorption of vapors onto solid adsorbents like activated charcoal or polymer adsorbents such as Tenax GC. cdc.gov Adsorbed xylenes are then extracted using a solvent like carbon disulfide or released via thermal desorption before injection into the GC. cdc.govosha.gov Diffusive sampling using passive samplers containing adsorbents is also employed for air monitoring. osha.gov
Water Samples: Techniques like purge and trap are widely used for volatile organic compounds in water. cdc.govwho.int In this method, the VOCs are purged from the water sample by an inert gas stream and trapped onto an adsorbent material, followed by thermal desorption into the GC. cdc.govwho.int Solid Phase Extraction (SPE) using appropriate sorbents like C18 is another method for extracting and concentrating xylenes from water samples before GC-MS analysis. bioline.org.br Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS has also been developed for analyzing VOCs, including xylenes, in aqueous matrices, offering a sensitive and reproducible approach. explorationpub.comnih.gov
Soil Samples: Xylenes can be extracted from soil samples using solvents, followed by analysis using GC-based methods. researchgate.netgcms.cz
Sensitivity and Isomer Separation
Achieving low detection limits and separating the individual xylene isomers (o-, m-, and p-xylene) are important aspects of environmental monitoring. While many routine analyses report the combined concentration of m- and p-xylene due to their similar chemical properties and chromatographic behavior, methods capable of distinguishing all three isomers are available and often necessary for a complete assessment. epa.govcanada.ca Capillary GC columns are commonly used to improve the separation of xylene isomers. nih.gov
Research findings highlight the sensitivity achievable with these methods. For instance, a purge-and-trap GC procedure with photoionization detection can determine xylene in water over a concentration range of 0.02–1500 µ g/litre . who.int GC-MS methods have demonstrated limits of quantitation (LOQ) and detection (LOD) in the low µg/m³ range for xylene isomers in air samples. nih.gov For instance, one study reported LOQ/LOD values of 10/5 µg/m³ for o-xylene and 5/3 µg/m³ for m,p-xylene (B1169843) in air. nih.gov For aqueous samples, ITEX-DHS-GC/MS methods have achieved LOD and LOQ values lower than 50 and 100 ng/L, respectively, for BTEX compounds, including xylenes. explorationpub.com
Newer Techniques
More recent advancements in analytical techniques offer alternatives for faster or more specific analysis. Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) is a direct mass spectrometric technique that can differentiate ethylbenzene from xylene isomers in real-time, offering high-throughput analysis from air, water, and soil matrices without requiring chromatography or pre-concentration in some applications. gcms.czchromatographyonline.com Direct Sampling Ion Trap Mass Spectrometry (DSITMS) allows for rapid quantitative measurement and real-time monitoring of VOCs in various matrices, although it may not always be suited for quantitating individual positional isomers unless specific conditions are developed. epa.gov
Emerging Research Directions and Future Outlook for O,p Xylene Studies
Sustainable and Green Chemistry Approaches in o,p-Xylene (B151628) Production
Efforts are being directed towards developing sustainable and green chemistry routes for xylene production, moving away from processes solely reliant on fossil raw materials. chemeurope.commpg.de A promising area involves the bio-based production of para-xylene. chemeurope.commpg.de Researchers have developed approaches using heterogeneously catalyzed reactions, such as the Diels-Alder cycloaddition of biologically derived 2,5-dimethylfuran (B142691) (DMF) to acrylic acid (AA), followed by dehydration and decarboxylation to yield para-xylene. chemeurope.commpg.dempg.de This "three-in-one" reaction can be conducted in a continuous flow system. chemeurope.commpg.de The resulting product mixture, consisting primarily of para-xylene and 2,5-dimethylbenzoic acid, can be readily separated based on boiling point differences. chemeurope.commpg.dempg.de This sustainable approach utilizing waste biomass-derived feedstocks has the potential to enable the future synthesis of green, sustainable, and biodegradable polymers. chemeurope.commpg.de
Novel Catalytic Materials for Enhanced Selectivity
The development of novel catalytic materials is crucial for improving the selectivity of reactions involving xylene isomers, such as isomerization, disproportionation, and transalkylation. cardiff.ac.ukwikipedia.orgpsu.eduacs.org Zeolites, particularly ZSM-5 type zeolites, have been extensively studied as shape-selective catalysts for xylene isomerization due to their unique pore structure and acidity. psu.eduacs.orgscialert.netresearchgate.net Research focuses on modifying zeolites to enhance para-xylene selectivity during processes like meta-xylene transformation or toluene (B28343) disproportionation. revistadechimie.ropsu.eduresearchgate.net Techniques such as pre-coking or deposition of siliceous materials on the external surface of zeolites can selectively passivate non-selective acid sites, thereby reducing undesired side reactions like disproportionation and improving isomerization selectivity. psu.eduresearchgate.net For instance, pre-coking of H-ZSM-5 catalysts has shown increased isomerization/disproportionation and para/ortho xylene ratios compared to fresh catalysts. psu.edu
Metal-organic frameworks (MOFs) are also emerging as promising catalytic materials due to their tunable pore size and chemical functionality. researchgate.netnih.govacs.org Computational studies are being used to screen and identify MOFs with desirable characteristics for selective xylene catalysis. nih.govacs.orgacs.org
Advanced Separation Techniques for Complex Mixtures
Separating ortho-xylene and para-xylene from mixtures containing other C8 aromatics like meta-xylene and ethylbenzene (B125841) is a significant industrial challenge due to their close boiling points and similar properties. gatech.eduacs.orgdigitalrefining.compnas.orgdoi.org While traditional methods include distillation and crystallization, advanced separation techniques are being developed to improve efficiency and reduce energy consumption. gatech.edudigitalrefining.compnas.org
Adsorption-based processes, such as simulated moving bed (SMB) technology, are widely used, typically employing zeolite adsorbents. nih.govdigitalrefining.comdoi.orgcore.ac.uk However, research is exploring novel adsorbents like MOFs, which can offer improved selectivity and allow the use of lower boiling point desorbents, leading to potential energy savings in downstream separation steps. nih.govresearchgate.netnih.govacs.orgacs.orggoogle.comnih.govfishersci.firsc.orged.ac.uknih.gov Studies have shown that MOFs can exhibit preferential adsorption for specific xylene isomers. nih.govresearchgate.netacs.orgnih.govfishersci.fied.ac.uk
Membrane separation is another area of active research, offering a potential low-energy alternative to traditional methods. gatech.edunih.govacs.orgdigitalrefining.compnas.orgkaust.edu.saresearchgate.netdigitellinc.com Carbon molecular sieve (CMS) membranes derived from polymers of intrinsic microporosity (PIMs) have demonstrated the ability to separate xylene isomers based on subtle differences in molecular size. gatech.edupnas.org Researchers are investigating the relationship between membrane structure and permeability/selectivity to optimize performance. gatech.edu Zeolite membranes, particularly MFI-type, have also shown high permselectivity for para-xylene. researchgate.net
Hybrid separation processes combining different techniques are also being explored for enhanced efficiency. doi.orgcore.ac.ukdigitellinc.com
Integration of Computational and Experimental Methodologies
The integration of computational and experimental methodologies is playing an increasingly vital role in accelerating research and development in the field of xylene studies. wikipedia.orgnih.govacs.orgacs.orgrsc.orgdigitellinc.comacs.orgosti.govresearchgate.netrsc.org Computational methods, such as Density Functional Theory (DFT), Grand Canonical Monte Carlo (GCMC) simulations, and Molecular Dynamics (MD), are used to gain fundamental insights into catalyst behavior, adsorption mechanisms, and material properties at the molecular level. cardiff.ac.uknih.govacs.orgacs.orgrsc.orgnih.govacs.orgresearchgate.net
High-throughput computational screening (HTCS) of large databases of materials, such as MOFs and zeolites, is being employed to identify promising candidates for selective xylene adsorption and catalysis before experimental synthesis and testing. nih.govacs.orgacs.orgrsc.org Machine learning methods are also being integrated with computational screening to analyze relationships between material structures and separation performance, aiding in the design of next-generation materials. acs.orgrsc.org Experimental studies, including adsorption measurements, catalytic activity tests, and material characterization, are then used to validate computational predictions and provide feedback for further theoretical refinement. nih.govacs.orgnih.goved.ac.ukacs.org This combined approach allows for a more systematic and efficient exploration of the vast design space for catalysts and separation materials. nih.gov
Discovery of Novel Applications for o,p-Xylene Derivatives
While the primary industrial demand for ortho-xylene and para-xylene is currently driven by their use as precursors for phthalic anhydride (B1165640) and terephthalic acid, respectively, which are essential for producing plasticizers and polyesters, research into novel applications for their derivatives represents a potential future direction. cardiff.ac.ukgatech.edurevistadechimie.ronih.govfishersci.no Exploring new chemical transformations and the resulting compounds could lead to the discovery of materials with unique properties for diverse applications beyond traditional polymer production. However, specific detailed research findings on novel applications for ortho-xylene and para-xylene derivatives were not extensively covered in the provided context.
Q & A
Q. What are the standard analytical methods for quantifying o,p-Xylene in environmental or reaction samples?
To quantify this compound, researchers typically employ gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (GC-MS) due to their high sensitivity and specificity for volatile aromatic compounds . Calibration curves using certified standards are critical for accuracy. For photocatalytic degradation studies (e.g., ), removal efficiency is calculated by comparing pre- and post-reaction concentrations, often validated via HPLC-UV for non-volatile intermediates . Ensure method validation includes recovery tests and detection limits to address matrix effects in environmental samples.
Q. What are the primary degradation mechanisms of p-Xylene under UV/ozone conditions?
UV light generates ozone, which reacts with p-Xylene to form hydroxyl radicals (•OH) and other reactive oxygen species (ROS). These radicals initiate oxidation, breaking aromatic rings into intermediates like carboxylic acids and aldehydes . confirms first-order kinetics for degradation, with rate constants dependent on ozone concentration, UV irradiance, and humidity. Researchers should monitor byproducts (e.g., CO, CO₂) using FTIR or GC-MS to ensure complete mineralization and avoid toxic intermediate accumulation.
Q. What safety protocols are essential for handling this compound in academic laboratories?
Personal protective equipment (PPE) must include impermeable gloves (nitrile), chemical goggles, and flame-retardant lab coats. Engineering controls (fume hoods) and emergency measures (eye-wash stations) are mandatory . Risk assessments should consider concentration levels: for synthesis-grade p-Xylene (>99%), full-body suits and respiratory protection (e.g., NIOSH-approved masks) are advised . Always consult SDS documents for spill management and disposal guidelines.
Advanced Research Questions
Q. How can Response Surface Methodology (RSM) optimize photocatalytic degradation parameters for p-Xylene?
RSM involves:
Variable selection : Critical factors like pH, H₂O₂ concentration, catalyst loading, and initial p-Xylene concentration are identified ().
Central Composite Design (CCD) : Experiments are designed to test interactions between variables.
Model fitting : A quadratic equation (e.g., ) predicts degradation efficiency.
Validation : Optimal conditions (pH=5, [H₂O₂]=0.5 ppm, catalyst=120 ppm) yield 96.68% removal, aligning with model predictions (95.84%) .
Table 1: Key RSM Results from
| Variable | Optimal Value | Contribution to Efficiency |
|---|---|---|
| pH | 5 | 0.10 coefficient |
| H₂O₂ | 0.5 ppm | 30.1 coefficient |
| Catalyst Loading | 120 ppm | 0.051 coefficient |
Q. How can discrepancies between experimental and theoretical enthalpy of vaporization (ΔHv) values for p-Xylene be resolved?
Theoretical models (e.g., Yosim-Owen, Willhelm) often underestimate ΔHv at high pressures due to neglecting molecular dipole interactions. and show deviations up to 12% between predicted and experimental ΔHv. To address this:
- Use advanced equations of state (e.g., PC-SAFT) that account for association forces.
- Validate models with high-purity p-Xylene data from NIST .
Table 2: ΔHv Deviations for p-Xylene ()
| Model | % Deviation |
|---|---|
| Yosim-Owen | 8.2% |
| Willhelm | 12.1% |
Q. What advanced materials improve adsorption-based separation of xylene isomers?
Metal-organic frameworks (MOFs) like MIL-125-NH₂ and zeolites (MFI-type) exhibit high selectivity for p-Xylene via pore size/shape matching. highlights MIL-125’s 98% selectivity due to its 6.8 Å pore diameter, which favors p-Xylene (kinetic diameter: 6.7 Å) over o/m isomers. Breakthrough curves and fixed-bed column tests are critical for evaluating cyclic stability and regeneration efficiency .
Q. How are kinetic models validated for UV/ozone degradation of p-Xylene?
First-order kinetics are confirmed by linear plots of ln(C₀/C) vs. time. ’s rate constants (k) depend on UV intensity (μW/cm²) and ozone flow rate (L/min). Researchers must:
- Use control experiments to isolate UV and ozone contributions.
- Employ scavengers (e.g., tert-butanol) to quantify •OH radical roles.
- Apply Arrhenius equations to assess temperature effects.
Q. What design considerations are critical for p-Xylene oxidation reactors?
- Byproduct control : Acetic acid and CO₂ formation requires catalytic beds (e.g., MnO₂) to enhance selectivity.
- Impurity effects : Feedstock contaminants (e.g., m-Xylene) alter reaction pathways; simulate using Aspen Plus® with radical kinetic modules.
- Safety : Install pressure-relief systems to manage exothermic reactions (ΔH = −1,200 kJ/mol).
Q. How do molecular interactions in p-Xylene/N,N-dimethylformamide (DMF) mixtures affect thermodynamic properties?
Excess molar volume (Vᴱ) and viscosity deviations (Δη) reveal hydrogen bonding between DMF’s carbonyl group and p-Xylene’s π-electrons. shows negative Vᴱ values at 293.15 K, indicating strong interactions. Researchers should use Redlich-Kister equations to model non-ideality and correlate with DFT calculations.
Q. How should researchers address contradictions in enzyme inhibition studies involving xylenes?
identifies flawed experimental design (e.g., uncontrolled temperature, insufficient replication) as key sources of inconsistency. Mitigation strategies:
- Standardize assay conditions (pH 7.4, 37°C).
- Use triplicate measurements and report standard deviations.
- Cross-validate with in silico docking studies to confirm binding affinities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
